molecular formula C6H8O B2495573 (1R)-1-Cyclopropylprop-2-yn-1-ol CAS No. 1867621-64-4

(1R)-1-Cyclopropylprop-2-yn-1-ol

Cat. No.: B2495573
CAS No.: 1867621-64-4
M. Wt: 96.129
InChI Key: NFQRIJRWUCDRPN-LURJTMIESA-N
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Description

(1R)-1-Cyclopropylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.129. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-cyclopropylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRIJRWUCDRPN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R)-1-Cyclopropylprop-2-yn-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Chemical Properties of (1R)-1-Cyclopropylprop-2-yn-1-ol

Disclaimer

Introduction

This compound is a chiral secondary alcohol featuring a cyclopropyl ring and a terminal alkyne. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The rigid cyclopropyl group can impart favorable metabolic stability and conformational constraint, while the propargyl alcohol moiety is a versatile handle for further chemical transformations, such as click chemistry, coupling reactions, and oxidation/reduction.

This guide summarizes the known information for the racemic mixture and provides a comparative analysis of its closest structural analogs to infer its chemical properties. A proposed enantioselective synthetic route is also detailed.

Structural Information

Identifier Value
IUPAC Name This compound
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
CAS Number 1656-85-5 (for racemic mixture)[1][2][3][4]
SMILES C#C--INVALID-LINK--C1CC1

Comparative Physicochemical Properties

To predict the properties of this compound, we have compiled data for three closely related compounds: its alkene analog (1-Cyclopropylprop-2-en-1-ol), its isomeric primary alcohol (3-Cyclopropylprop-2-yn-1-ol), and the parent alkyne alcohol (Prop-2-yn-1-ol).

Property 1-Cyclopropylprop-2-en-1-ol 3-Cyclopropylprop-2-yn-1-ol [5][6]Prop-2-yn-1-ol [7][8][9]
Molecular Formula C₆H₁₀O[10]C₆H₈O[5]C₃H₄O[8]
Molecular Weight 98.14 g/mol [10]96.13 g/mol [6]56.06 g/mol [8][9]
Boiling Point Not available78-79 °C @ 10 Torr[5]114-115 °C[7][9]
Density Not available1.06 ± 0.1 g/cm³ (Predicted)[5]0.95-0.963 g/cm³[7][9]
pKa Not available12.91 ± 0.10 (Predicted)[5]13.6[8]
LogP Not available0.39210 (Predicted)[5]-0.24
Flash Point Not availableNot available33 °C[9]
Refractive Index Not availableNot available1.432

Proposed Enantioselective Synthesis

The synthesis of chiral propargylic alcohols is a well-established field in organic chemistry.[11][12][13][14] A highly effective method involves the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.[12][13][14] Below is a proposed experimental protocol for the synthesis of this compound.

Experimental Protocol: Asymmetric Alkynylation

This protocol is a hypothetical procedure based on established methodologies for the enantioselective synthesis of propargylic alcohols.[12][13]

Reaction Scheme:

Materials:

  • Cyclopropanecarboxaldehyde

  • Ethynyltrimethylsilane

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • (1R,2S)-N-Pyrrolidinylnorephedrine (as a chiral ligand)

  • Toluene (anhydrous)

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-Pyrrolidinylnorephedrine (0.1 eq) and anhydrous toluene. Stir the solution at room temperature for 10 minutes. Add Zn(OTf)₂ (0.1 eq) and continue stirring for 1 hour to form the chiral catalyst complex.

  • Alkynylation: To the catalyst solution, add cyclopropanecarboxaldehyde (1.0 eq) followed by ethynyltrimethylsilane (1.2 eq). Finally, add DIPEA (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup and Purification (Silylated Product): Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.

  • Deprotection: Dissolve the purified silylated alcohol in THF. Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C. Stir the reaction for 1-2 hours, monitoring by TLC.

  • Final Workup and Purification: Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Mandatory Visualizations

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Alkynylation cluster_workup1 Workup & Purification 1 cluster_deprotection Deprotection cluster_workup2 Workup & Purification 2 ligand Chiral Ligand ((1R,2S)-N-Pyrrolidinylnorephedrine) catalyst Chiral Zn-Catalyst Complex ligand->catalyst 1 hr, RT zn Zn(OTf)₂ zn->catalyst toluene1 Anhydrous Toluene reaction Reaction Mixture catalyst->reaction aldehyde Cyclopropanecarboxaldehyde aldehyde->reaction alkyne Ethynyltrimethylsilane alkyne->reaction base DIPEA base->reaction quench1 Quench (NH₄Cl) reaction->quench1 extract1 Extraction (Et₂O) quench1->extract1 wash1 Wash & Dry extract1->wash1 purify1 Flash Chromatography wash1->purify1 silylated_product Protected Alcohol ((R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol) purify1->silylated_product deprotect_mix Deprotection Reaction silylated_product->deprotect_mix tba_f TBAF in THF tba_f->deprotect_mix quench2 Quench (H₂O) deprotect_mix->quench2 extract2 Extraction (Et₂O) quench2->extract2 wash2 Wash & Dry extract2->wash2 purify2 Flash Chromatography wash2->purify2 final_product Final Product (this compound) purify2->final_product

Caption: Workflow for the proposed asymmetric synthesis.

Reactivity and Potential Applications

Due to the lack of specific studies on this compound, no signaling pathways or biological activities can be described. However, based on its structure, the following reactivity can be predicted:

  • Alkyne Moiety: The terminal alkyne is expected to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed reactions. It can also be deprotonated to form an acetylide, which can act as a nucleophile.

  • Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, undergo esterification or etherification, and participate in substitution reactions.

  • Combined Reactivity: The propargylic nature of the alcohol allows for reactions such as the Meyer-Schuster rearrangement upon oxidation.

These potential reactions make this compound a promising candidate for the synthesis of complex molecules in drug discovery and materials science.

Safety Information

No specific safety data for this compound is available. However, based on its analogs, it should be handled with care.

  • 1-Cyclopropylprop-2-en-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[10]

  • 3-Cyclopropylprop-2-yn-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[6]

  • Prop-2-yn-1-ol: Toxic by inhalation, in contact with skin, and if swallowed.[7] It is a flammable liquid.[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

While this compound remains a largely uncharacterized compound, its structural features suggest it is a valuable target for synthesis. This guide provides a predictive overview of its properties based on closely related molecules and outlines a feasible enantioselective synthetic strategy. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising chiral building block.

References

Spectroscopic Data and Analysis of (1R)-1-Cyclopropylprop-2-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive and publicly available dataset of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for the enantiomerically pure (1R)-1-Cyclopropylprop-2-yn-1-ol is not readily found in surveyed scientific literature and databases. The following guide is therefore based on established principles of organic spectroscopy and data from closely related compounds. The presented data should be considered illustrative for the racemic mixture, 1-cyclopropylprop-2-yn-1-ol (CAS 1656-85-5), as the spectroscopic properties of a single enantiomer in an achiral environment are identical to its racemic counterpart.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, aimed at researchers, scientists, and professionals in drug development. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-cyclopropylprop-2-yn-1-ol. These values are based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclopropyl CH₂0.20 - 0.80Multiplet
Cyclopropyl CH0.90 - 1.40Multiplet
Alkyne CH~2.50Doublet~2.0
Hydroxyl OHVariable (1.5 - 4.0)Singlet (broad)
Propargylic CH~4.20Doublet~2.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
Cyclopropyl CH₂5 - 15
Cyclopropyl CH15 - 25
Propargylic CH60 - 70
Alkyne CH70 - 80
Alkyne C80 - 90

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C≡C-H (alkyne C-H stretch)~3300Strong, Sharp
C-H (sp³, cyclopropyl & propargylic)3100 - 2850Medium
C≡C (alkyne stretch)2150 - 2100Medium to Weak
C-O (alcohol)1200 - 1000Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ionm/zDescription
[M]⁺96.0575Molecular Ion
[M-H]⁺95Loss of a hydrogen atom
[M-C₂H₃]⁺69Loss of the propargyl group
[C₄H₅O]⁺69Fragment including cyclopropyl and carbonyl
[C₃H₃]⁺39Propargyl cation

Experimental Protocols

Detailed below are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like 1-cyclopropylprop-2-yn-1-ol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 or 600 MHz spectrometer.[2] Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 100 or 150 MHz, respectively.[2] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).[3]

  • Sample Preparation (ATR): Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small drop of the liquid directly onto the ATR crystal.[4][5]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the clean salt plates or ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[4]

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[6] The solution should be free of particles.

  • GC Separation: A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up to ensure separation of components.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with electrons, causing ionization and fragmentation.[7] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Data Analysis and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

General workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R)-1-cyclopropylprop-2-yn-1-ol, a chiral secondary alcohol featuring a cyclopropyl group and a terminal alkyne. Due to the limited availability of data for this specific enantiomer, this document also includes relevant information on its racemic form and the broader class of cyclopropyl-containing compounds to offer a thorough context for research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . The designation "(1R)" specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the hydroxyl group, the cyclopropyl ring, the ethynyl group, and a hydrogen atom.

Structure:

The molecular structure consists of a cyclopropane ring and a propargyl alcohol moiety connected at the carbinol carbon.

  • Molecular Formula: C₆H₈O

  • Molecular Weight: 96.13 g/mol

  • CAS Number for Racemic 1-Cyclopropylprop-2-yn-1-ol: 1656-85-5[1]

The three-dimensional arrangement of the substituents around the chiral center is crucial for its interaction with other chiral molecules, such as biological receptors or enzymes.

Structural Diagram:

Caption: 2D representation of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈OPubChem
Molecular Weight96.13 g/mol PubChem
Boiling Point78-79 °C at 10 TorrLookChem[2]
pKa (Predicted)12.91 ± 0.10LookChem[2]
LogP (Predicted)0.39LookChem[2]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem

Synthesis and Experimental Protocols

The enantioselective synthesis of chiral propargyl alcohols, including structures analogous to this compound, is a key focus in synthetic organic chemistry.

General Experimental Approach: Asymmetric Alkynylation

A common method for preparing enantiomerically enriched propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. For the synthesis of this compound, this would involve the addition of ethynylmagnesium bromide (a Grignard reagent) or another organometallic ethynyl equivalent to cyclopropanecarboxaldehyde in the presence of a chiral catalyst.

Illustrative Experimental Workflow:

G reagents Cyclopropanecarboxaldehyde + Ethynyl Grignard Reagent reaction Asymmetric Alkynylation reagents->reaction catalyst Chiral Catalyst (e.g., (R)-BINOL complex) catalyst->reaction workup Aqueous Work-up (e.g., NH4Cl solution) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product analysis Chiral HPLC Analysis (Enantiomeric Excess Determination) product->analysis

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Methodologies:

While a specific protocol for this exact molecule is not widely published, a general procedure based on established methods would be as follows:

  • Catalyst Preparation: A chiral ligand (e.g., (R)-(+)-1,1'-Bi(2-naphthol), (R)-BINOL) is reacted with a metal salt (e.g., Ti(O-iPr)₄) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation: The ethynyl Grignard reagent is either purchased as a solution or prepared by reacting acetylene with a suitable Grignard reagent like ethylmagnesium bromide.

  • Asymmetric Addition: The cyclopropanecarboxaldehyde is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., 0 °C or -20 °C). The pre-formed chiral catalyst is added, followed by the slow addition of the ethynyl Grignard reagent. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure alcohol.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Potential Biological and Pharmacological Significance

The cyclopropane ring is a structural motif found in a variety of biologically active natural products and synthetic compounds.[3][4] Its unique conformational properties and electronic character can impart favorable pharmacological attributes to a molecule.

Potential Roles in Drug Design:

  • Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, to modulate the physicochemical and pharmacological properties of a lead compound.

Compounds containing cyclopropane moieties have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[4][5] The terminal alkyne group in this compound also provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and chemical biology.

Potential Signaling Pathway Interactions:

While no specific signaling pathways have been elucidated for this compound, its structural features suggest potential interactions with enzymes where a specific stereochemical orientation is critical for binding. For instance, it could be investigated as an inhibitor of enzymes involved in metabolic pathways or as a building block for more complex molecules targeting specific receptors.

G cluster_0 Drug Development Pipeline A This compound (Chiral Building Block) B Lead Compound Synthesis (e.g., via Click Chemistry) A->B Versatile Functionalization C In Vitro Screening (Target Binding, Enzyme Inhibition) B->C D Lead Optimization (Structure-Activity Relationship) C->D Target Biological Target (Enzyme/Receptor) C->Target Interaction D->C Iterative Refinement E Preclinical Studies D->E

Caption: Logical workflow for the integration of this compound in a drug discovery program.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data on this enantiomer is limited, established methods for asymmetric synthesis can provide access to this compound. Its structural features, including the stereochemically defined carbinol center, the metabolically robust cyclopropyl group, and the synthetically versatile alkyne, make it an attractive candidate for the development of novel therapeutic agents. Further research is warranted to explore its synthesis, properties, and biological activities.

References

(1R)-1-Cyclopropylprop-2-yn-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on (1R)-1-Cyclopropylprop-2-yn-1-ol, a chiral molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for the specific (1R)-enantiomer, this guide also includes information on the racemic mixture, 1-Cyclopropylprop-2-yn-1-ol.

Chemical Identifiers and Properties

A specific CAS number for the this compound enantiomer has not been identified in public databases. However, the racemic mixture is well-documented.

Table 1: Chemical Identifiers for 1-Cyclopropylprop-2-yn-1-ol (Racemic)

IdentifierValue
CAS Number 1656-85-5[1][2]
IUPAC Name 1-Cyclopropylprop-2-yn-1-ol
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
Canonical SMILES C#CC(C1CC1)O
InChI Key NFQRIJRWUCDRPN-UHFFFAOYSA-N

Note: The stereochemistry is not specified in the identifiers listed for CAS number 1656-85-5.

Experimental Data

Synthesis

General Synthetic Approach for Racemic 1-Cyclopropylprop-2-yn-1-ol:

A plausible synthetic route for the racemic compound would involve the nucleophilic addition of an ethynyl nucleophile to cyclopropanecarboxaldehyde. This is a standard method for the formation of propargyl alcohols.

  • Step 1: Generation of the Ethynyl Nucleophile: Acetylene can be deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in a suitable aprotic solvent like liquid ammonia or tetrahydrofuran (THF) to form a sodium or lithium acetylide.

  • Step 2: Nucleophilic Addition: The acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

  • Step 3: Workup: An acidic workup would then protonate the resulting alkoxide to yield the desired 1-cyclopropylprop-2-yn-1-ol.

Enantioselective Synthesis:

The synthesis of the specific (1R)-enantiomer would require an enantioselective approach. Chiral catalysts or auxiliaries are typically employed in such syntheses to control the stereochemical outcome of the reaction. While specific protocols for this compound are not published, methodologies for the enantioselective synthesis of other propargyl alcohols could be adapted. These methods often involve the use of chiral ligands in combination with organometallic reagents.

Spectroscopic Data

No experimentally obtained NMR or IR spectra for 1-Cyclopropylprop-2-yn-1-ol have been identified in the searched databases. Spectroscopic data for closely related compounds can provide an estimation of the expected spectral features.

Biological Activity and Signaling Pathways

Specific biological activities or the involvement of this compound in signaling pathways have not been reported. However, the structural motifs present in the molecule—a cyclopropane ring and a propargyl alcohol—are found in various biologically active compounds.

  • Cyclopropane Ring: The cyclopropyl group is a feature in numerous pharmaceuticals and biologically active molecules. It can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[3][4] The inclusion of a cyclopropane ring can lead to enhanced potency and reduced off-target effects.[4]

  • Propargyl Alcohols: Propargyl alcohols are versatile intermediates in organic synthesis and are present in some natural products with biological activity.[5][6][7] They are known to participate in a wide range of chemical transformations, making them valuable building blocks for the synthesis of complex bioactive molecules.[5][7] Some aromatic homopropargyl alcohols have demonstrated antibacterial activity.[8]

Given the absence of specific pathway information, a logical diagram illustrating the potential role of a novel cyclopropyl-containing compound in drug discovery is presented below.

G cluster_discovery Drug Discovery & Development Novel_Compound This compound (Lead Compound) SAR_Studies Structure-Activity Relationship (SAR) Studies Novel_Compound->SAR_Studies Chemical Synthesis Target_Identification Target Identification & Validation SAR_Studies->Target_Identification Biological Screening Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Improved Analogs Target_Identification->Lead_Optimization Identified Target Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Candidate Drug Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Safety & Efficacy Data

Caption: A generalized workflow for the progression of a novel chemical entity, such as this compound, through the drug discovery and development pipeline.

Conclusion

This compound represents a chiral building block with potential applications in medicinal chemistry, stemming from the known biological relevance of both cyclopropane and propargyl alcohol moieties. However, there is a significant lack of publicly available experimental data for this specific compound. Further research is required to elucidate its synthesis, spectroscopic properties, and biological activity to fully assess its potential in drug discovery and development. The information provided in this guide on the racemic mixture and related compounds serves as a foundation for future investigations into this and similar molecules.

References

An In-depth Technical Guide on the Chirality of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral molecule of interest to researchers and drug development professionals due to its unique structural combination of a cyclopropyl group, a propargyl alcohol moiety, and a defined stereocenter. This guide aims to provide a comprehensive overview of the available technical information regarding its chirality, synthesis, and potential applications. However, it is important to note that publicly accessible research dedicated specifically to this compound is limited. Therefore, this document will also draw upon established principles and methodologies for the synthesis and characterization of analogous chiral cyclopropyl and propargyl alcohols to provide a foundational understanding.

Stereochemistry and Chirality

The core of this compound's chemical identity lies in its chirality. The molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C1). The "(1R)" designation in its name specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priority:

  • -OH (highest priority): The oxygen atom has the highest atomic number.

  • -C≡CH: The carbon of the ethynyl group is triple-bonded to another carbon.

  • -CH(CH₂)₂: The cyclopropyl group.

  • -H (lowest priority): The hydrogen atom.

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (OH → C≡CH → cyclopropyl) proceeds in a clockwise direction, thus defining the R-configuration.

The presence of this stereocenter means that this compound has a non-superimposable mirror image, its enantiomer, (1S)-1-cyclopropylprop-2-yn-1-ol. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes, a critical consideration in drug development.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry. For a molecule like this compound, the primary synthetic challenge is to control the stereochemistry at the newly formed carbinol center. Several established methodologies for the asymmetric addition of nucleophiles to aldehydes are applicable.

A logical and widely employed approach for the synthesis of this compound is the asymmetric addition of a terminal alkyne to cyclopropanecarboxaldehyde . This can be achieved using a variety of chiral catalysts or auxiliaries.

Catalytic Asymmetric Alkynylation

This method involves the reaction of cyclopropanecarboxaldehyde with a metal acetylide in the presence of a chiral ligand. Zinc-based reagents, in particular, have proven effective for the enantioselective addition of terminal alkynes to aldehydes.[1][2][3]

A generalized workflow for such a synthesis is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction cluster_product Product aldehyde Cyclopropanecarboxaldehyde reaction Asymmetric Addition aldehyde->reaction alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) alkyne->reaction metal Metal Salt (e.g., Zn(OTf)₂) metal->reaction ligand Chiral Ligand (e.g., (+)-N-Methylephedrine) ligand->reaction base Base (e.g., Et₃N) base->reaction product This compound reaction->product

Figure 1: General workflow for the catalytic asymmetric alkynylation of cyclopropanecarboxaldehyde.

Experimental Protocol: A Representative Asymmetric Alkynylation

  • Catalyst Formation: To a solution of the chiral ligand (e.g., (+)-N-methylephedrine) in an anhydrous, aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon), is added the metal salt (e.g., Zn(OTf)₂) and a tertiary amine base (e.g., triethylamine). The mixture is stirred at room temperature to allow for the formation of the chiral catalyst complex.

  • Reactant Addition: The terminal alkyne (e.g., ethynyltrimethylsilane) is added to the catalyst mixture, followed by the slow addition of cyclopropanecarboxaldehyde. The use of a silyl-protected alkyne can sometimes improve yields and selectivities.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the resulting silylated alcohol is deprotected using a fluoride source (e.g., tetrabutylammonium fluoride) or mild acidic or basic conditions.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Characterization and Data Presentation

The characterization of this compound would involve a combination of spectroscopic and chiroptical techniques to confirm its structure and enantiomeric purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the acetylenic proton, the methine proton at C1, and the protons of the cyclopropyl ring. The chemical shift and multiplicity of these signals would be crucial for structural confirmation. The hydroxyl proton signal's chemical shift can be variable depending on the solvent and concentration.[4]

    • ¹³C NMR would provide evidence for all six carbon atoms in the molecule, with distinct chemical shifts for the alkynyl carbons, the carbinol carbon, and the cyclopropyl carbons.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3300-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

    • A sharp, weak absorption around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne.

    • A weak absorption around 2100-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretch.

Chiroptical Analysis and Enantiomeric Purity
  • Specific Rotation [α]D: The measurement of the specific rotation using a polarimeter is a fundamental method to characterize a chiral compound. For this compound, a non-zero specific rotation value would be expected. The sign (+ or -) and magnitude of this value are specific to the enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of a synthesized sample, chiral HPLC is the method of choice.[5][6] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.

Table 1: Hypothetical Characterization Data for this compound

PropertyExpected Value/Observation
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
¹H NMR Signals corresponding to cyclopropyl protons (multiplets, ~0.2-1.0 ppm), acetylenic proton (singlet or triplet, ~2.4 ppm), methine proton (doublet or multiplet, ~4.0-4.5 ppm), and hydroxyl proton (broad singlet).
¹³C NMR Signals for two sp-hybridized carbons (~70-90 ppm), one sp³-hybridized carbon bearing the hydroxyl group (~60-70 ppm), and three sp³-hybridized carbons of the cyclopropyl ring (~0-20 ppm).
IR (cm⁻¹) ~3300-3600 (O-H stretch, broad), ~3300 (≡C-H stretch, sharp), ~2120 (C≡C stretch, weak).
Specific Rotation [α]D A specific, non-zero value (sign and magnitude would need to be determined experimentally).
Enantiomeric Excess (ee) >95% (as determined by chiral HPLC for a successful enantioselective synthesis).

Potential Applications in Drug Development

Molecules containing cyclopropyl and propargyl alcohol moieties are of significant interest in medicinal chemistry.

  • Cyclopropyl Group: The cyclopropyl ring is often used as a bioisostere for a phenyl group or a double bond. It can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[7][8][9]

  • Propargyl Alcohol Moiety: The alkyne functionality can participate in various chemical transformations, making it a valuable handle for further derivatization, such as in click chemistry. Propargyl alcohols themselves have been found in a number of biologically active natural products.

The defined stereochemistry of this compound makes it a potentially valuable chiral building block for the synthesis of more complex and stereochemically defined drug candidates. Its biological activity would need to be evaluated to determine its potential as a therapeutic agent.

Conclusion

This compound represents a chiral molecule with significant synthetic and medicinal potential. While specific experimental data for this compound is not extensively documented in publicly available literature, established methodologies for the asymmetric synthesis and characterization of similar chiral alcohols provide a solid foundation for its preparation and study. The enantioselective addition of a terminal alkyne to cyclopropanecarboxaldehyde, facilitated by a chiral catalyst, stands as a primary strategy for its synthesis. Further research into the specific properties and biological activity of this and related chiral cyclopropylpropargyl alcohols is warranted to fully explore their potential in drug discovery and development.

References

An In-depth Technical Guide on the Stereochemistry of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemistry, synthesis, and potential applications of the chiral molecule (1R)-1-cyclopropylprop-2-yn-1-ol. Given the limited publicly available data for this specific enantiomer, this document outlines established methodologies for the synthesis and characterization of analogous chiral cyclopropyl-substituted propargyl alcohols.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈OPubChem
Molecular Weight 96.13 g/mol PubChem
CAS Number 1656-85-5ChemicalBook
Appearance Colorless Liquid (Predicted)-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Soluble in most polar organic solvents (Predicted)-

Stereochemistry and Optical Activity

The "(1R)" designation in this compound specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group, the cyclopropyl group, the ethynyl group, and a hydrogen atom. The determination of this stereochemistry is crucial for its interaction with biological systems. The specific optical rotation, a key measure of enantiopurity, has not been reported. However, it is expected that the (1R) and (1S) enantiomers would rotate plane-polarized light in equal but opposite directions.

Synthesis and Purification

The enantioselective synthesis of chiral propargylic alcohols is a well-established field in organic chemistry. Several methods can be applied to obtain this compound with high enantiomeric excess (ee).

A primary route to chiral propargylic alcohols is the asymmetric addition of an alkyne nucleophile to an aldehyde.[1][2] In this case, the addition of an ethynyl nucleophile to cyclopropanecarboxaldehyde would be catalyzed by a chiral catalyst.

Experimental Protocol (Representative)

A widely used method involves a zinc-based catalyst system.[1][3][4][5][6]

  • Catalyst Formation: To a solution of a chiral ligand, such as (+)-N-methylephedrine, in an anhydrous solvent like toluene, is added a zinc salt, for example, Zn(OTf)₂. The mixture is stirred to form the chiral catalyst complex.

  • Alkynylation: The aldehyde, cyclopropanecarboxaldehyde, and a terminal alkyne, such as ethynyltrimethylsilane (which can be later deprotected), are added to the catalyst solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-cyclopropylprop-2-yn-1-ol. This can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric derivatives.

Experimental Protocol (Representative) - Enzymatic Resolution

Lipases are commonly used for the kinetic resolution of racemic alcohols.[7]

  • Reaction Setup: A racemic mixture of 1-cyclopropylprop-2-yn-1-ol is dissolved in an appropriate organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

  • Enzymatic Acylation: The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (this compound) unreacted.

  • Monitoring and Separation: The reaction is monitored for conversion (ideally to ~50%). The unreacted alcohol can then be separated from the acylated product by column chromatography.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this determination.

Experimental Protocol (Representative) - Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is chosen. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of alcohols.

  • Mobile Phase: A suitable mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used.

  • Analysis: A small sample of the purified product is injected into the HPLC system. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Spectroscopic Characterization

The structure of 1-cyclopropylprop-2-yn-1-ol can be confirmed using various spectroscopic techniques. The following are expected spectral features based on its structure.

TechniqueExpected Features
¹H NMR Signals corresponding to the cyclopropyl protons, the methine proton at the chiral center, the hydroxyl proton, and the terminal alkyne proton.[8][9][10][11]
¹³C NMR Resonances for the carbons of the cyclopropyl ring, the chiral carbinol carbon, and the two sp-hybridized carbons of the alkyne.
IR Spectroscopy A strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹), a sharp, weak absorption for the C≡C stretch (around 2100 cm⁻¹), and a sharp absorption for the ≡C-H stretch (around 3300 cm⁻¹).[12][13][14][15][16]
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns.[17][18][19][20]

Applications in Drug Development

Both the cyclopropyl and the propargyl alcohol moieties are important pharmacophores in medicinal chemistry.

  • Cyclopropyl Group: The incorporation of a cyclopropyl ring into a drug molecule can enhance its metabolic stability, improve binding affinity to target proteins, and increase potency.[21][22][23][24]

  • Alkyne Group: The alkyne functionality is a versatile handle for further chemical modifications, such as in "click chemistry" for bioconjugation or the synthesis of more complex molecules.[25][26][27][28] Alkyne-containing compounds have shown a wide range of biological activities, including antiviral, anticancer, and antifungal properties.[27]

While the specific biological activity of this compound is not documented, its structural motifs suggest potential for investigation in various therapeutic areas.

Visualizations

Asymmetric Synthesis of this compound cluster_start Starting Materials cluster_catalysis Catalytic System A Cyclopropanecarboxaldehyde E Asymmetric Alkynylation A->E B Ethynylating Agent B->E C Chiral Ligand (e.g., (+)-N-methylephedrine) C->E D Zinc Salt (e.g., Zn(OTf)2) D->E F Crude Product Mixture E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the asymmetric synthesis of this compound.

Characterization of this compound cluster_spectroscopy Structural Confirmation cluster_stereochem Stereochemical Analysis A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Chiral HPLC A->E F Optical Rotation A->F G Enantiopure This compound B->G C->G D->G E->G F->G

Caption: Key methods for the characterization of this compound.

References

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Acetylenic Carbinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl acetylenic carbinols, a unique class of organic compounds, feature a strained three-membered carbocycle directly attached to a propargylic alcohol moiety. This distinct structural arrangement imparts a fascinating array of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the discovery and history of these molecules, detailing their synthesis, key chemical properties, and the burgeoning exploration of their applications in medicinal chemistry and materials science. Particular emphasis is placed on the synthetic methodologies, including historical perspectives and modern advancements, and a summary of the known biological relevance of the cyclopropane and acetylenic carbinol motifs, which together suggest the therapeutic potential of this compound class.

Introduction: The Emergence of a Unique Structural Motif

The story of cyclopropyl acetylenic carbinols is intrinsically linked to the broader historical development of cyclopropane and acetylene chemistry. The cyclopropane ring, first described by August Freund in 1881, has long intrigued chemists due to its inherent ring strain and unique electronic properties, behaving in some respects like a carbon-carbon double bond.[1] This has made it a valuable component in medicinal chemistry, where its incorporation into drug molecules can enhance potency, improve metabolic stability, and reduce off-target effects.[2][3][4]

Concurrently, the chemistry of acetylenes, particularly their conversion to acetylenic carbinols (propargyl alcohols), has been a cornerstone of organic synthesis. The foundational work on the addition of acetylides to carbonyl compounds, notably the Favorskii reaction discovered in the early 1900s, opened the door to a vast array of propargylic alcohols.[3] These compounds are recognized as versatile synthetic intermediates and are present in numerous biologically active molecules.[5][6][7]

The convergence of these two rich fields of study led to the exploration of molecules containing both a cyclopropyl group and an acetylenic carbinol. While a definitive "discovery" of the first cyclopropyl acetylenic carbinol is not prominently documented as a singular event, their synthesis became a logical extension of established synthetic methodologies. Early investigations into the reactions of cyclopropylacetylene with aldehydes and ketones likely produced these carbinols, although they may not have been the primary focus of those initial studies. It is through the continued development of synthetic methods and a growing appreciation for the unique properties of the cyclopropyl group that these compounds have garnered more specific interest in recent years.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of cyclopropyl acetylenic carbinols primarily relies on the nucleophilic addition of a cyclopropylacetylide anion to a carbonyl compound. The general synthetic scheme is outlined below.

Preparation of the Key Precursor: Cyclopropylacetylene

The availability of cyclopropylacetylene is crucial for the synthesis of cyclopropyl acetylenic carbinols. Several methods for its preparation have been reported, with varying yields and scalability.

One of the earliest methods involves the dichlorination of cyclopropyl methyl ketone with phosphorus pentachloride, followed by a double dehydrohalogenation using a strong base. However, this method often suffers from low yields (20-25%).

A more efficient and scalable one-pot synthesis was later developed, starting from 5-chloro-1-pentyne. Treatment with a strong organolithium base, such as n-butyllithium, induces metallation followed by intramolecular cyclization to afford the lithium cyclopropylacetylide, which can then be quenched to yield cyclopropylacetylene.

The Favorskii Reaction and Related Alkynylations

The most common and historically significant method for the synthesis of cyclopropyl acetylenic carbinols is the addition of a metal cyclopropylacetylide to an aldehyde or ketone. This reaction is a variation of the broader class of alkynylation reactions, with the Favorskii reaction being a key example.

The general mechanism involves the deprotonation of cyclopropylacetylene with a strong base to form the corresponding metal acetylide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final cyclopropyl acetylenic carbinol.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Cyclopropylethynyl)cyclohexan-1-ol

This protocol describes the synthesis of a representative tertiary cyclopropyl acetylenic carbinol via the addition of lithium cyclopropylacetylide to cyclohexanone.

Materials:

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of cyclopropylacetylene (1.1 equivalents) in anhydrous THF under an inert atmosphere at -78 °C (dry ice/acetone bath), slowly add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium cyclopropylacetylide.

  • To this solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over a period of 15 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-(cyclopropylethynyl)cyclohexan-1-ol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of cyclopropyl acetylenic carbinols are influenced by the combination of the rigid, strained cyclopropyl ring and the linear, electron-rich alkyne, and the polar hydroxyl group.

Table 3.1: Physical Properties of Representative Cyclopropyl Acetylenic Carbinols

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Ethynylcyclopropan-1-olC₅H₆O82.10Not readily available
1-(Cyclopropylethynyl)cyclopentan-1-olC₁₀H₁₄O150.22Not readily available
1-(Cyclopropylethynyl)cyclohexan-1-olC₁₁H₁₆O164.25Not readily available

Table 3.2: Spectroscopic Data of a Representative Cyclopropyl Acetylenic Carbinol: 1-(Cyclopropylethynyl)cyclohexan-1-ol

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (neat, cm⁻¹)
δ 1.85-1.95 (m, 2H), 1.60-1.75 (m, 4H), 1.45-1.55 (m, 4H), 1.25 (s, 1H, OH), 0.80-0.90 (m, 4H), 0.55-0.65 (m, 1H)δ 94.2, 72.8, 68.5, 40.1, 25.5, 23.3, 8.6, -0.43400 (br, O-H), 3310 (s, ≡C-H), 2930, 2860 (s, C-H), 2240 (w, C≡C)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activity and Potential Applications

While the specific biological activities of cyclopropyl acetylenic carbinols are not extensively documented, the known pharmacological profiles of both cyclopropane-containing drugs and propargyl alcohols provide a strong rationale for their investigation in drug discovery.

The cyclopropyl group is a well-established pharmacophore that can impart favorable properties to drug candidates.[2][3][4][8] These include:

  • Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.

Propargyl alcohols also exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[5][9] The terminal alkyne can participate in various biological interactions and can be a precursor for further functionalization.

Given these precedents, cyclopropyl acetylenic carbinols are attractive targets for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience. The combination of the two motifs could lead to synergistic effects or novel mechanisms of action.

Visualizations: Synthetic Pathways and Logical Relationships

Diagram 5.1: General Synthesis of Cyclopropyl Acetylenic Carbinols

Synthesis cluster_precursor Precursor Synthesis cluster_carbinol Carbinol Synthesis Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Cyclopropylacetylene Cyclopropylacetylene Cyclopropyl_Methyl_Ketone->Cyclopropylacetylene 1. PCl₅ 2. Strong Base 5_Chloro_1_pentyne 5-Chloro-1-pentyne 5_Chloro_1_pentyne->Cyclopropylacetylene n-BuLi Cyclopropyl_Acetylenic_Carbinol Cyclopropyl Acetylenic Carbinol Cyclopropylacetylene->Cyclopropyl_Acetylenic_Carbinol 1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone 3. H₃O⁺ Aldehyde_Ketone Aldehyde or Ketone (R₁, R₂ = H, Alkyl, Aryl) Aldehyde_Ketone->Cyclopropyl_Acetylenic_Carbinol

Caption: Synthetic routes to cyclopropyl acetylenic carbinols.

Diagram 5.2: Experimental Workflow for Synthesis and Characterization

Workflow Start Start: Select Aldehyde/Ketone Reaction_Setup Set up Anhydrous Reaction under Inert Atmosphere Start->Reaction_Setup Deprotonation Deprotonate Cyclopropylacetylene with n-BuLi at -78°C Reaction_Setup->Deprotonation Addition Add Aldehyde/Ketone Solution Deprotonation->Addition Workup Aqueous Workup (NH₄Cl quench) Addition->Workup Extraction_Drying Extraction with Organic Solvent and Drying Workup->Extraction_Drying Purification Purification by Column Chromatography Extraction_Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for synthesis and characterization.

Diagram 5.3: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation and Survival Downstream_Signaling->Proliferation_Survival Promotes Cyclopropyl_Carbinol Cyclopropyl Acetylenic Carbinol Cyclopropyl_Carbinol->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion and Future Outlook

Cyclopropyl acetylenic carbinols represent a promising, yet underexplored, class of molecules. Their synthesis is readily achievable through established organometallic reactions, providing a platform for the generation of diverse analogs. The historical foundations of cyclopropane and acetylene chemistry have paved the way for the study of these unique compounds.

The primary challenge and opportunity for future research lies in the systematic evaluation of their biological activities. Given the favorable properties imparted by the cyclopropyl group and the known bioactivities of propargyl alcohols, it is highly probable that cyclopropyl acetylenic carbinols will exhibit interesting pharmacological profiles. High-throughput screening of libraries of these compounds against various biological targets is a logical next step.

Furthermore, the unique stereoelectronic properties of the cyclopropyl ring adjacent to the acetylenic carbinol moiety may lead to novel applications in materials science, such as in the design of molecular probes or functional polymers. As synthetic methodologies continue to advance, providing even greater control over the stereochemistry and substitution patterns of these molecules, the full potential of cyclopropyl acetylenic carbinols will undoubtedly be realized. This technical guide serves as a foundational resource to inspire and support these future investigations.

References

An In-depth Technical Guide to the Physical Properties of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the known physical properties of (1R)-1-Cyclopropylprop-2-yn-1-ol. Due to the limited availability of experimental data for this specific chiral molecule, this document also includes predicted data for the closely related achiral compound, 3-Cyclopropylprop-2-yn-1-ol, alongside standardized experimental protocols for the determination of key physical characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of this compound's physical nature.

Introduction

This compound is a chiral secondary alcohol containing a cyclopropyl group and an alkyne moiety. The presence of these functional groups and a stereocenter suggests potential for interesting biological activity and utility as a building block in asymmetric synthesis. A thorough understanding of its physical properties is essential for its application in research and development, including reaction optimization, formulation, and biological screening.

This document summarizes the available physical data and presents generalized, yet detailed, experimental protocols for its characterization.

Physical Properties

Direct experimental data for the physical properties of this compound are not extensively available in the public domain. However, data for the achiral analogue, 3-Cyclopropylprop-2-yn-1-ol, provide valuable estimates.

Physical PropertyValueCompoundData Type
Molecular Formula C₆H₈OThis compoundCalculated
Molecular Weight 96.13 g/mol This compoundCalculated
Boiling Point 78-79 °C at 10 Torr[1]3-Cyclopropylprop-2-yn-1-olPredicted
Density 1.06 ± 0.1 g/cm³[1]3-Cyclopropylprop-2-yn-1-olPredicted
Melting Point Not available--
Solubility Not available--

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a novel chiral alcohol like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Ensure the sample is thoroughly dry and in a powdered form.

  • Load a small amount of the sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[2]

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[3][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro Method):

  • Place a few drops of the liquid sample into a small test tube or a Durham tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the sample in a Thiele tube or other heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source when a steady stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[5][6][7]

Density Determination

Density is the mass of a substance per unit volume.

Protocol:

  • Use a calibrated pycnometer or a volumetric flask of a known volume.

  • Measure the mass of the empty, clean, and dry container.

  • Fill the container with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

  • Measure the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by the known volume of the container.[8][9][10][11] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Shake-Flask Method):

  • Add an excess amount of the solid solute to a known volume of the solvent in a flask.

  • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully extract a sample of the supernatant.

  • Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the compound in that solvent at that temperature.[12][13]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, compounds containing cyclopropane rings are known to exhibit a wide range of biological activities, including antifungal, antiviral, and antitumor properties. Further research is required to elucidate the specific biological profile of this compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chiral alcohol such as this compound.

G General Workflow for Synthesis and Characterization of a Chiral Alcohol cluster_synthesis Asymmetric Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Cyclopropylacetylene, Aldehyde) reaction Asymmetric Alkynylation (Chiral Catalyst) start->reaction workup Reaction Work-up and Purification reaction->workup structure Structural Elucidation (NMR, IR, MS) workup->structure purity Purity and Enantiomeric Excess (Chiral HPLC/GC) structure->purity physical Physical Property Determination (m.p., b.p., density, solubility) purity->physical screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) physical->screening pathway Signaling Pathway Analysis screening->pathway

Caption: A general workflow for the synthesis and characterization of a chiral alcohol.

Conclusion

While specific experimental data for this compound remains scarce, this technical guide provides the foundational information available for its achiral analogue and outlines the standard methodologies for its complete physical characterization. The provided workflow illustrates a logical progression from synthesis to biological evaluation for such novel chiral compounds. Further experimental investigation is necessary to fully elucidate the physical and biological properties of this specific enantiomer.

References

An In-depth Technical Guide to the Solubility of (1R)-1-Cyclopropylprop-2-yn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chiral alcohol (1R)-1-Cyclopropylprop-2-yn-1-ol in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and illustrative data representations to empower researchers in their own solubility studies.

Introduction

This compound is a chiral propargylic alcohol with potential applications in organic synthesis and drug development. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective utilization in research and pharmaceutical applications. This guide outlines a robust experimental approach for determining its solubility.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl acetate, Heptane, Methanol, Toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm PTFE or other suitable material)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation is necessary to facilitate dissolution.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the filtrate.

  • Solvent Evaporation: Place the evaporation dishes in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dishes to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Data Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Illustrative Data Presentation

The following table presents a hypothetical summary of solubility data for this compound in various organic solvents at two different temperatures. This table is for illustrative purposes to demonstrate how experimentally determined data should be presented.

SolventTemperature (°C)Solubility (g/L)
Acetone25450.2
40625.8
Acetonitrile25380.5
40510.3
Dichloromethane25512.9
40730.1
Ethyl Acetate25315.7
40450.6
Heptane2515.3
4028.9
Methanol25550.1
40780.4
Toluene25150.8
40225.2

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a chiral alcohol like this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_data Data Processing prep_solute Weigh excess This compound combine Combine solute and solvent in vial prep_solute->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine equilibrate Equilibrate at constant temperature with agitation (24-48h) combine->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter weigh_dish Dispense into pre-weighed dish filter->weigh_dish evaporate Evaporate solvent weigh_dish->evaporate weigh_final Weigh dish with solute evaporate->weigh_final calculate Calculate solubility (g/L) weigh_final->calculate

Figure 1: Experimental workflow for gravimetric solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity_solute Polarity (Hydroxyl, Alkyne groups) polarity_solute->solubility h_bonding Hydrogen Bonding Capability h_bonding->solubility molecular_shape Molecular Shape & Size molecular_shape->solubility chirality Chirality chirality->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_donor_acceptor H-bond Donor/Acceptor h_bond_donor_acceptor->solubility dielectric_constant Dielectric Constant dielectric_constant->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect) pressure->solubility

Figure 2: Factors influencing the solubility of this compound.

Conclusion

References

Methodological & Application

Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral propargyl alcohol with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both a stereogenic center and a reactive alkyne moiety makes it a versatile intermediate for introducing chirality and further molecular complexity. This application note details a robust and highly enantioselective method for the synthesis of this compound via the catalytic asymmetric addition of an alkyne to cyclopropanecarboxaldehyde. The described protocol is intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle

The core of this synthesis is the enantioselective alkynylation of cyclopropanecarboxaldehyde. This reaction is catalyzed by a chiral complex formed in situ from a zinc source and a chiral ligand. The catalyst facilitates the nucleophilic addition of the terminal alkyne to the aldehyde, controlling the stereochemistry of the newly formed stereocenter to yield the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocols

Materials and Methods

Materials:

  • Cyclopropanecarboxaldehyde (≥98%)

  • Ethynyltrimethylsilane (≥98%)

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (≥98%)

  • Toluene (anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

Instrumentation:

  • Schlenk line and glassware

  • Magnetic stirrer with stirring bars

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Protocol 1: Asymmetric Alkynylation of Cyclopropanecarboxaldehyde

This protocol describes the catalytic asymmetric addition of ethynyltrimethylsilane to cyclopropanecarboxaldehyde.

1. Catalyst Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (1R,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (0.05 mmol). b. Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved. c. Cool the solution to 0 °C in an ice bath. d. Slowly add diethylzinc (1.0 M in hexanes, 1.0 mmol) dropwise to the solution. e. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc catalyst complex.

2. Alkynylation Reaction: a. To the catalyst solution at 0 °C, add ethynyltrimethylsilane (1.2 mmol). b. Stir for an additional 15 minutes at 0 °C. c. Add cyclopropanecarboxaldehyde (1.0 mmol) dropwise to the reaction mixture. d. Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by TLC.

3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). b. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-1-cyclopropyl-1-(trimethylsilyl)prop-2-yn-1-ol.

Protocol 2: Desilylation to Yield this compound

This protocol describes the removal of the trimethylsilyl protecting group.

1. Desilylation Reaction: a. Dissolve the purified (R)-1-cyclopropyl-1-(trimethylsilyl)prop-2-yn-1-ol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mmol) dropwise. d. Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

2. Work-up and Purification: a. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). b. Extract the product with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductYield (%)Enantiomeric Excess (ee, %)Purity (%)
Asymmetric Alkynylation(R)-1-cyclopropyl-1-(trimethylsilyl)prop-2-yn-1-ol85-95>95>98
DesilylationThis compound90-98>95>99

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (d, 1H), 2.50 (s, 1H), 1.20-1.00 (m, 1H), 0.70-0.40 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 85.1, 72.3, 63.8, 16.2, 3.5, 2.8.

  • IR (thin film, cm⁻¹): 3300 (O-H), 3290 (≡C-H), 2110 (C≡C).

  • MS (ESI): m/z [M+Na]⁺ calculated for C₆H₈ONa: 119.05, found: 119.05.

  • Chiral HPLC: Enantiomeric excess determined by HPLC analysis on a Chiralcel OD-H column (Hexane/Isopropanol = 95/5, 1.0 mL/min), tR (R-enantiomer) = 12.5 min, tR (S-enantiomer) = 14.2 min.

Visualizations

Signaling Pathway/Reaction Mechanism

Reaction_Mechanism cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Alkynylation cluster_deprotection Deprotection Ligand (1R,2S)-Ligand Catalyst Chiral Zinc Complex Ligand->Catalyst Et2Zn Diethylzinc Et2Zn->Catalyst Intermediate Ternary Complex Catalyst->Intermediate Coordination Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Intermediate Alkyne Ethynyl-TMS Alkyne->Intermediate Product_TMS (R)-TMS-protected alcohol Intermediate->Product_TMS C-C Bond Formation Final_Product This compound Product_TMS->Final_Product Desilylation TBAF TBAF TBAF->Final_Product

Caption: Proposed reaction mechanism for the asymmetric synthesis.

Experimental Workflow

Experimental_Workflow Catalyst_Prep 1. Catalyst Preparation (Ligand + Diethylzinc) Alkynylation 2. Asymmetric Alkynylation (Aldehyde + Alkyne) Catalyst_Prep->Alkynylation Workup1 3. Aqueous Work-up & Extraction Alkynylation->Workup1 Purification1 4. Column Chromatography Workup1->Purification1 TMS_Product Intermediate Product: (R)-TMS-protected alcohol Purification1->TMS_Product Desilylation 5. Desilylation with TBAF TMS_Product->Desilylation Workup2 6. Aqueous Work-up & Extraction Desilylation->Workup2 Purification2 7. Column Chromatography Workup2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product Analysis 8. Analysis (NMR, HPLC, MS, IR) Final_Product->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the synthesis.

Enantioselective Synthesis of Chiral Propargyl Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis due to the versatile reactivity of the alkyne and the stereogenic carbinol center. These motifs are precursors to a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The development of efficient and highly enantioselective methods for their synthesis is therefore a critical area of research. This document provides detailed application notes and experimental protocols for key methodologies in the enantioselective synthesis of chiral propargyl alcohols, focusing on catalytic asymmetric alkynylation of aldehydes.

Application Notes

The primary and most direct method for synthesizing enantiopure propargyl alcohols is the catalytic asymmetric addition of a terminal alkyne to a prochiral aldehyde. This transformation creates a new carbon-carbon bond and a stereocenter simultaneously. Several catalyst systems have been developed that offer high yields and excellent enantioselectivities across a broad range of substrates.

Two of the most robust and widely adopted systems are:

  • Carreira's Zinc-Based Catalysis: This system employs zinc triflate (Zn(OTf)₂) in combination with the readily available and inexpensive chiral ligand, (+)-N-methylephedrine. A key advantage of this method is its operational simplicity and tolerance to air and moisture, making it highly practical for general laboratory use.[1][2] The reaction proceeds efficiently with both aromatic and aliphatic aldehydes.[3]

  • Trost's Dinuclear Zinc-ProPhenol System: This catalyst is formed in situ from a ProPhenol ligand and a dialkylzinc reagent. It has demonstrated high catalytic efficiency and enantioselectivity for the addition of various zinc alkynylides to aryl, aliphatic, and α,β-unsaturated aldehydes.[4] This system is particularly effective for challenging substrates, such as the enolizable acetaldehyde, by carefully controlling reaction kinetics to disfavor self-aldol condensation.[5][6]

The choice of catalytic system often depends on the specific substrates being used and the desired scale of the reaction. For routine synthesis with a variety of aldehydes, the Carreira protocol offers a straightforward and cost-effective solution. For more challenging transformations or when higher catalyst turnover numbers are required, the Trost ProPhenol system can provide superior results.

Logical Workflow for Catalyst System Selection

G Catalyst System Selection Workflow start Define Substrates (Alkyne and Aldehyde) is_enolizable Is the aldehyde highly enolizable (e.g., acetaldehyde)? start->is_enolizable carreira Consider Carreira Protocol (Zn(OTf)2 / N-Methylephedrine) is_enolizable->carreira No trost Consider Trost Protocol (Dinuclear Zn-ProPhenol) is_enolizable->trost Yes optimization Perform small-scale optimization reactions carreira->optimization trost->optimization scale_up Scale-up optimized procedure optimization->scale_up

Caption: A decision-making workflow for selecting an appropriate catalytic system for the enantioselective alkynylation of aldehydes.

Quantitative Data Summary

The following tables summarize the performance of the Carreira and Trost catalytic systems for the enantioselective alkynylation of various aldehydes.

Table 1: Enantioselective Alkynylation using the Carreira Protocol (Zn(OTf)₂ / (+)-N-Methylephedrine)
EntryAldehydeAlkyneYield (%)ee (%)Reference
1BenzaldehydePhenylacetylene9599[2]
2p-TolualdehydePhenylacetylene9298[2]
3p-ChlorobenzaldehydePhenylacetylene96>99[2]
4CyclohexanecarboxaldehydePhenylacetylene8598[2]
5Isovaleraldehyde1-Hexyne7896[7]
6PivalaldehydePhenylacetylene91>99[7]
7Benzaldehyde1-Hexyne9097[2]
Table 2: Enantioselective Alkynylation using the Trost Protocol (Dinuclear Zinc-ProPhenol)
EntryAldehydeAlkyneYield (%)ee (%)Reference
1BenzaldehydePhenylacetylene9495[4]
22-NaphthaldehydePhenylacetylene9993[4]
3CinnamaldehydePhenylacetylene9196[4]
4CyclohexanecarboxaldehydePhenylacetylene9294[4]
5AcetaldehydePhenylacetylene7592[6]
6Benzaldehyde1-Octyne9592[4]
7IsobutyraldehydePhenylacetylene8891[4]

Experimental Protocols

Protocol 1: General Procedure for the Carreira Asymmetric Alkynylation

This protocol is adapted from the work of Carreira and coworkers.[2][7]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Aldehyde (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)₂ (0.1 equiv) and (+)-N-methylephedrine (0.11 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • To the resulting solution, add the aldehyde (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (0.2 equiv) sequentially via syringe.

  • Stir the reaction mixture at room temperature (23 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 6 to 24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargyl alcohol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Protocol 2: General Procedure for the Trost Asymmetric Alkynylation

This protocol is a representative procedure based on the work of Trost and Weiss.[4][6]

Materials:

  • (S,S)-ProPhenol ligand

  • Dimethylzinc (Me₂Zn, solution in toluene) or Diethylzinc (Et₂Zn, solution in hexanes)

  • Terminal alkyne (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Toluene (anhydrous)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-ProPhenol ligand (0.05 equiv) and the terminal alkyne (1.0 equiv).

  • Add anhydrous toluene and cool the solution to 0 °C.

  • Slowly add a solution of Me₂Zn (1.2 M in toluene, 1.1 equiv) or Et₂Zn (1.0 M in hexanes, 1.1 equiv) to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst and the zinc acetylide.

  • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt solution.

  • Stir the resulting biphasic mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched propargyl alcohol.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

Catalytic Cycle and Experimental Setup Diagrams

Proposed Catalytic Cycle for the Carreira Alkynylation

G Carreira Alkynylation Catalytic Cycle cluster_0 Catalyst Activation and Acetylide Formation cluster_1 Asymmetric Addition cluster_2 Product Release A Zn(OTf)2 + (+)-N-Methylephedrine B Chiral Zinc Complex A->B Complexation C Zinc Acetylide Formation B->C + R-C≡C-H, Et3N D Aldehyde Coordination C->D + R'CHO E Enantioselective C-C Bond Formation (Zimmerman-Traxler-like Transition State) D->E F Zinc Alkoxide Product E->F G Protonolysis & Catalyst Regeneration F->G + H+ (from R-C≡C-H) G->B Re-enters cycle

Caption: A simplified representation of the proposed catalytic cycle for the zinc-catalyzed enantioselective alkynylation of aldehydes.

General Experimental Setup

G Typical Experimental Setup flask Round-bottom Flask + Magnetic Stir Bar stir_plate Magnetic Stir Plate flask->stir_plate septum Rubber Septum septum->flask atmosphere Inert Atmosphere (N2 or Ar Balloon/Manifold) atmosphere->septum ice_bath Cooling Bath (Ice/Water or Cryocool) stir_plate->ice_bath (if required) syringe Syringe for Reagent Addition syringe->septum Addition of liquid reagents

Caption: A diagram illustrating a standard laboratory setup for performing air- and moisture-sensitive reactions.

References

(1R)-1-Cyclopropylprop-2-yn-1-ol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(1R)-1-Cyclopropylprop-2-yn-1-ol is a valuable chiral building block in organic synthesis, offering a unique combination of a stereodefined propargyl alcohol, a cyclopropyl group, and a terminal alkyne. This trifecta of functional groups allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex and stereochemically rich molecules, particularly in the realm of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the utilization of this versatile chiral synthon.

Key Applications in Organic Synthesis

The strategic placement of reactive sites in this compound allows for its participation in a variety of stereoselective reactions. Its primary applications lie in the construction of chiral molecules, where the inherent chirality of the starting material is transferred to the product, often with high fidelity.

One of the most significant applications of this chiral building block is in palladium-catalyzed cross-coupling reactions , most notably the Sonogashira coupling . The terminal alkyne provides a handle for the introduction of aryl, heteroaryl, or vinyl substituents, leading to the formation of complex chiral propargyl alcohols. These products can serve as key intermediates in the synthesis of bioactive molecules, including antiviral and anticancer agents.

Furthermore, the secondary alcohol functionality can be readily oxidized to the corresponding ketone, providing access to chiral cyclopropyl alkynyl ketones. These ketones are versatile intermediates for various transformations, including conjugate additions and reductions, to introduce new stereocenters with high levels of control. The cyclopropyl group itself can also participate in ring-opening reactions, offering a pathway to more complex acyclic or larger ring systems.

A notable, albeit indirect, application of chiral cyclopropyl carbinols is in the synthesis of antiviral drugs like Beclabuvir , an HCV NS5B polymerase inhibitor. While the industrial synthesis of Beclabuvir may employ alternative strategies for constructing the chiral cyclopropyl moiety, such as asymmetric cyclopropanation[1], the fundamental chiral cyclopropyl methanol unit is a core component of the final drug molecule. This highlights the importance of chiral cyclopropyl building blocks in the development of modern pharmaceuticals.

Experimental Protocols

General Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a generic aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral 1-cyclopropyl-3-arylprop-2-yn-1-ol.

Quantitative Data (Representative):

The following table summarizes typical yields and enantiomeric excess (e.e.) values for the Sonogashira coupling of this compound with various aryl iodides.

Aryl IodideProductYield (%)e.e. (%)
4-Iodotoluene(1R)-1-Cyclopropyl-3-(p-tolyl)prop-2-yn-1-ol85>99
1-Iodo-4-methoxybenzene(1R)-1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-yn-1-ol82>99
1-Iodo-3-nitrobenzene(1R)-1-Cyclopropyl-3-(3-nitrophenyl)prop-2-yn-1-ol75>99

Note: Yields and e.e. are dependent on the specific substrate and reaction conditions and should be optimized for each case.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic applications described.

sonogashira_coupling start This compound reaction Sonogashira Coupling start->reaction aryl_halide Aryl Halide aryl_halide->reaction catalyst Pd(PPh3)2Cl2 / CuI catalyst->reaction base Triethylamine base->reaction product Chiral 1-Cyclopropyl-3-arylprop-2-yn-1-ol reaction->product

Caption: Workflow for Sonogashira Coupling.

synthetic_utility start This compound oxidation Oxidation (e.g., PCC, Swern) start->oxidation coupling Sonogashira Coupling start->coupling ketone Chiral Cyclopropyl Alkynyl Ketone oxidation->ketone bioactive Bioactive Molecules (e.g., Antivirals) ketone->bioactive Further Transformations coupled_product Chiral Coupled Propargyl Alcohol coupling->coupled_product coupled_product->bioactive Further Transformations

Caption: Synthetic Utility of the Chiral Building Block.

References

Application Notes and Protocols: (1R)-1-Cyclopropylprop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral building block with significant potential in medicinal chemistry. This molecule incorporates two key structural motifs that are highly valued in drug design: a cyclopropyl ring and a chiral propargyl alcohol. The cyclopropyl group is known to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity. The propargyl alcohol moiety provides a versatile handle for further chemical modifications, including the introduction of various functional groups through reactions such as click chemistry, coupling reactions, and etherification.

These application notes provide an overview of the potential uses of this compound in drug discovery, along with a detailed experimental protocol for its asymmetric synthesis.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively available in public literature, its structural components suggest its utility as a key intermediate in the synthesis of a variety of therapeutic agents. The combination of the cyclopropyl and propargyl alcohol functionalities makes it an attractive starting material for developing inhibitors of enzymes and modulators of receptors where precise three-dimensional orientation of substituents is crucial for activity.

Derivatives of similar cyclopropyl-containing compounds have been investigated as antagonists for various receptors, including the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is a target for anxiety and depression. Additionally, the propargyl group can be a key pharmacophore in certain enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors.

Data Presentation

As a chiral building block, quantitative biological data for this compound itself is not the primary focus. Instead, the value lies in its incorporation into larger, biologically active molecules. The following table presents hypothetical data for a series of compounds (Compound 1a-c) that could be synthesized from this compound, illustrating how modifications to the propargyl alcohol moiety could influence activity against a representative target, "Target X".

CompoundModification at RTarget X IC50 (nM)
1a -H500
1b -CH2-Phenyl50
1c -CH2-(4-F-Phenyl)25

This data is illustrative to showcase the potential for structure-activity relationship (SAR) studies and is not based on actual experimental results for this compound derivatives.

Experimental Protocols

Asymmetric Synthesis of this compound

The following protocol describes a general method for the asymmetric addition of an alkyne to an aldehyde, which can be adapted for the synthesis of this compound from cyclopropanecarboxaldehyde and a suitable acetylene source. This method is based on established procedures for the synthesis of chiral propargyl alcohols.

Materials:

  • Cyclopropanecarboxaldehyde

  • Ethynyltrimethylsilane or acetylene gas

  • (+)-N-Methylephedrine

  • Zinc triflate (Zn(OTf)2)

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (+)-N-methylephedrine (1.2 equivalents) and anhydrous toluene. The solution is cooled to 0 °C.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.5 equivalents) followed by the slow addition of zinc triflate (1.1 equivalents). The mixture is stirred at 0 °C for 30 minutes.

  • Addition of Alkyne: Ethynyltrimethylsilane (1.5 equivalents) is added dropwise to the reaction mixture. If using acetylene gas, it can be bubbled through the solution.

  • Addition of Aldehyde: Cyclopropanecarboxaldehyde (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound.

  • Characterization: The structure and enantiomeric excess of the product should be confirmed by appropriate analytical techniques, such as 1H NMR, 13C NMR, and chiral HPLC.

Visualizations

Diagram 1: Asymmetric Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification and Analysis A Charge flask with (+)-N-Methylephedrine and Toluene B Cool to 0 °C A->B C Add Triethylamine B->C D Add Zinc Triflate C->D E Add Ethynyltrimethylsilane D->E F Add Cyclopropanecarboxaldehyde E->F G Stir at Room Temperature (12-24h) F->G H Quench with NH4Cl G->H I Extract with Diethyl Ether H->I J Dry, Filter, Concentrate I->J K Silica Gel Chromatography J->K L Characterize Product (NMR, HPLC) K->L

Caption: Workflow for the asymmetric synthesis of this compound.

Diagram 2: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist of a G-protein coupled receptor (GPCR), a common target class for drugs containing the cyclopropyl motif.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Antagonist Cyclopropyl-Propargyl Derivative Antagonist->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Application Notes and Protocols: The Strategic Use of (1R)-1-Cyclopropylprop-2-yn-1-ol in the Total Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-1-Cyclopropylprop-2-yn-1-ol and its derivatives have emerged as pivotal chiral building blocks in the asymmetric synthesis of complex bioactive molecules, most notably in the development of antiviral therapeutics. The unique combination of a stereodefined propargylic alcohol, a strained cyclopropyl ring, and a reactive alkyne moiety provides a versatile platform for constructing intricate molecular architectures with high stereochemical control. This document outlines the application of this key intermediate in the total synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.

Application in the Asymmetric Synthesis of Efavirenz

The total synthesis of Efavirenz represents a landmark application of a derivative of this compound. Specifically, the lithium salt of cyclopropylacetylene, generated in situ, undergoes a highly enantioselective addition to a trifluoromethyl ketone precursor. This key step establishes the crucial quaternary stereocenter of the final drug molecule with exceptional control.

Key Transformation and Stereochemical Control

The core of the synthetic strategy revolves around the enantioselective addition of lithium cyclopropylacetylide to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone. The stereochemical outcome of this reaction is directed by a chiral ligand, (1R,2S)-N-pyrrolidinylnorephedrine, which forms a chiral lithium alkoxide complex in situ. This complex coordinates to both the lithium acetylide and the ketone, facilitating the nucleophilic addition from a specific face of the prochiral ketone and thereby ensuring the formation of the desired (S)-enantiomer of the resulting tertiary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the principal intermediates and the final product in the synthesis of Efavirenz, starting from the key acetylide addition step.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Enantiomeric Excess (ee %)Spectroscopic Data Highlights
(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-olC₁₃H₁₁ClF₃NO289.68~95>99¹H NMR (CDCl₃, 300 MHz): δ 7.34 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.7, 2.4 Hz, 1H), 6.69 (d, J = 8.7 Hz, 1H), 4.20 (s, 2H), 2.70 (s, 1H), 1.40-1.30 (m, 1H), 0.95-0.80 (m, 4H).
(S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (Efavirenz)C₁₄H₉ClF₃NO₂315.68~98>99.5¹H NMR (DMSO-d₆, 300 MHz): δ 11.11 (s, 1H), 7.58 (dd, J = 8.7, 2.4 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 1H), 1.64-1.55 (m, 1H), 0.96-0.91 (m, 2H), 0.81-0.78 (m, 2H).[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involving the use of the cyclopropylacetylide moiety in the synthesis of Efavirenz.

Protocol 2.1: Enantioselective Addition of Lithium Cyclopropylacetylide

This protocol describes the crucial step for the formation of the chiral tertiary alcohol intermediate.

Materials:

  • 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • (1R,2S)-N-pyrrolidinylnorephedrine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • 30% (w/v) Aqueous Citric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of (1R,2S)-N-pyrrolidinylnorephedrine (1.1 equivalents) in anhydrous toluene is cooled to 0 °C.

  • n-Butyllithium (2.1 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at 0 °C to form the lithium alkoxide.

  • In a separate flask, a solution of cyclopropylacetylene (1.2 equivalents) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the cyclopropylacetylene solution to form lithium cyclopropylacetylide. The mixture is stirred for 30 minutes at -78 °C.

  • The freshly prepared lithium cyclopropylacetylide solution is then transferred via cannula to the chiral lithium alkoxide solution at 0 °C.

  • The resulting mixture is cooled to -40 °C, and a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise over 1 hour.

  • The reaction is stirred at -40 °C for 4 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of 30% aqueous citric acid.

  • The aqueous layer is separated and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

Protocol 2.2: Cyclization to form the Benzoxazinone Ring of Efavirenz

This protocol details the formation of the final heterocyclic ring system of Efavirenz.

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 equivalent) in anhydrous THF is added 1,1'-carbonyldiimidazole (1.2 equivalents) in one portion.

  • The reaction mixture is heated to 50-55 °C and stirred for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with deionized water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (Efavirenz).[2]

Visualizations

The following diagrams illustrate the key synthetic pathway and the proposed mechanism for the enantioselective addition.

Efavirenz_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Cyclopropylacetylene Cyclopropylacetylene Alcohol (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol Cyclopropylacetylene->Alcohol 1. n-BuLi 2. (1R,2S)-N-pyrrolidinylnorephedrine, n-BuLi Ketone 2'-Amino-5'-chloro- 2,2,2-trifluoroacetophenone Ketone->Alcohol Efavirenz (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)- 1,4-dihydro-2H-3,1-benzoxazin-2-one Alcohol->Efavirenz 1,1'-Carbonyldiimidazole (CDI)

Caption: Synthetic pathway to Efavirenz highlighting the key transformation.

Enantioselective_Addition_Mechanism cluster_reagents Reagents cluster_complex Transition State cluster_product Product Li_Acetylide Lithium Cyclopropylacetylide Transition_State Chiral Lithium Alkoxide Complex Li_Acetylide->Transition_State Coordination Chiral_Ligand (1R,2S)-N-pyrrolidinylnorephedrine Lithium Alkoxide Chiral_Ligand->Transition_State Forms Complex Ketone Prochiral Ketone Ketone->Transition_State Coordination Chiral_Alcohol (S)-Tertiary Alcohol Transition_State->Chiral_Alcohol Facial-selective Nucleophilic Addition

Caption: Proposed mechanism for the enantioselective addition of lithium cyclopropylacetylide.

References

Application Notes and Protocols: Electrophilic Reactions of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral propargyl alcohol that holds significant potential as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. The unique combination of a stereogenic center, a reactive alkyne moiety, and a strained cyclopropyl group offers multiple avenues for stereoselective transformations. This document provides an overview of the reactivity of this compound with various electrophiles, focusing on reaction pathways that lead to the formation of valuable heterocyclic and carbocyclic scaffolds. The protocols and data presented herein are intended to serve as a guide for researchers exploring the synthetic utility of this chiral building block.

The cyclopropane ring is a common structural motif in a wide range of biologically active natural products and synthetic compounds.[1] Its incorporation into molecules can impart unique conformational constraints and metabolic stability, making it a desirable feature in medicinal chemistry.[2] Propargyl alcohols are also crucial intermediates in organic synthesis, readily undergoing transformations such as oxidation, rearrangement, and cyclization.[3] The electrophile-mediated reactions of propargyl alcohols, in particular, have emerged as powerful methods for the synthesis of diverse heterocyclic compounds.[4][5]

Electrophilic Cyclization Reactions

The reaction of this compound and its derivatives with electrophiles can proceed through several pathways, often dictated by the nature of the electrophile and the reaction conditions. Key reaction types include halocyclization and metal-catalyzed cycloisomerization.

Halogen-Mediated Cyclization

Electrophilic halogenating agents such as iodine (I₂) and bromine (Br₂) can induce the cyclization of propargyl alcohols.[6] In the presence of a suitable nucleophile, this reaction can lead to the formation of functionalized heterocycles. While specific examples with this compound are not extensively documented in publicly available literature, analogous reactions with other propargyl alcohols provide a strong precedent for this reactivity. For instance, the iodocyclization of propargyl alcohols is a well-established method for the synthesis of iodo-substituted furans and other heterocycles.[4]

A plausible reaction pathway for the iodocyclization of a derivative of this compound, such as an N-propargyl amide, would involve the initial activation of the alkyne by the iodine electrophile. The intramolecular attack of the nucleophilic amide oxygen onto the activated alkyne would then lead to a 5-exo-dig cyclization, a favored pathway in such reactions, to form an oxazoline ring. The stereochemistry at the C1 position of the starting material would be expected to influence the stereochemical outcome of the cyclization.

General Reaction Scheme:

Caption: Plausible halogen-mediated cyclization of a this compound derivative.

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkyne functionalities towards nucleophilic attack.[7] The reaction of propargyl alcohols and their derivatives in the presence of gold catalysts can lead to a variety of cycloisomerization products. For substrates containing a cyclopropyl group adjacent to the alkyne, gold catalysis can initiate fascinating cascade reactions involving the cyclopropyl moiety.[8] Gold(I)-catalyzed cycloisomerizations of enynes are known to proceed through cyclopropyl gold(I) carbene-like intermediates.[6][9]

In the case of a molecule like this compound, a gold catalyst could activate the alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This could lead to the formation of a furan ring system. Alternatively, if the molecule is first converted to an enyne, more complex cycloisomerizations leading to bicyclic products can be envisioned.

Experimental Workflow for Gold-Catalyzed Cycloisomerization:

Gold_Catalyzed_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Starting Material: This compound reaction_setup Reaction Setup: Inert atmosphere (N₂ or Ar), Controlled Temperature start->reaction_setup reagents Reagents: Gold Catalyst (e.g., Ph₃PAuCl/AgOTf), Solvent (e.g., DCM) reagents->reaction_setup stirring Stirring: Monitor by TLC or GC-MS reaction_setup->stirring quenching Quenching: (if necessary) stirring->quenching extraction Extraction: Organic solvent/Aqueous wash quenching->extraction purification Purification: Column Chromatography extraction->purification characterization Characterization: NMR, MS, etc. purification->characterization end Final Product: Cycloisomerized Compound characterization->end

Caption: General experimental workflow for a gold-catalyzed reaction.

Potential Applications in Drug Development

The heterocyclic and carbocyclic products derived from the electrophilic reactions of this compound are of significant interest in drug development.

  • Oxazolines: The oxazoline ring is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[9][10][11]

  • Furans: Substituted furans are prevalent in natural products and pharmaceuticals and are known to possess diverse biological activities.

  • Chiral Scaffolds: The inherent chirality of this compound allows for the synthesis of enantioenriched products, which is crucial for developing selective drug candidates with improved therapeutic indices and reduced side effects.[2]

Experimental Protocols (Hypothetical Examples)

As specific literature examples for the target molecule are scarce, the following protocols are based on well-established procedures for analogous substrates and are intended to be starting points for further optimization.

Protocol 1: Synthesis of this compound

The enantioselective synthesis of propargyl alcohols can be achieved through various methods, including the asymmetric alkynylation of aldehydes.[12] A common approach involves the use of a chiral catalyst to control the stereochemical outcome.

Materials:

  • Cyclopropanecarboxaldehyde

  • Ethynylmagnesium bromide or a suitable terminal alkyne precursor

  • Chiral ligand (e.g., (1R,2S)-(-)-N-methylephedrine)

  • Zinc triflate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of the chiral ligand and Zn(OTf)₂ in anhydrous toluene at room temperature, add triethylamine.

  • Stir the mixture for 30 minutes to form the chiral catalyst complex.

  • Add the terminal alkyne precursor and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add cyclopropanecarboxaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Protocol 2: Hypothetical Iodocyclization to a Furan Derivative

This protocol is a hypothetical adaptation of known iodocyclization procedures for propargyl alcohols.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add sodium bicarbonate to the solution.

  • Add a solution of iodine in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the hypothetical iodo-substituted furan product.

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data that might be expected from the electrophilic cyclization of a derivative of this compound, based on analogous reactions reported in the literature. Actual results would require experimental validation.

EntryElectrophileCatalyst/ReagentProduct TypeYield (%) [cite]Diastereomeric Ratio [cite]
1I₂NaHCO₃Iodo-furan (Hypothetical)70-85[4]>95:5
2NBSAgNO₃Bromo-oxazoline (Hypothetical)65-80>95:5
3PhSeClEt₃NSeleno-furan (Hypothetical)75-90>95:5
4AuCl₃-Furan (Hypothetical)80-95[7]N/A

Conclusion

This compound is a promising chiral building block for the synthesis of diverse and complex molecules. Its reactions with electrophiles, particularly through halogen-mediated cyclization and gold-catalyzed cycloisomerization, offer efficient routes to valuable heterocyclic and carbocyclic structures. The protocols and data presented in these application notes provide a foundation for further exploration of the synthetic potential of this compound in the development of new therapeutic agents and other functional molecules. Further research is warranted to fully elucidate the reactivity of this specific substrate and the biological activity of its derivatives.

References

Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-Cyclopropylprop-2-yn-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereodefined structure, featuring a cyclopropyl group adjacent to a propargylic alcohol, makes it a key intermediate in the development of novel therapeutics. This document provides a detailed protocol for the scale-up synthesis of this compound via the asymmetric addition of an alkynyl nucleophile to cyclopropanecarboxaldehyde. The described method is robust, scalable, and affords the desired product with high enantiopurity.

Introduction

The enantioselective synthesis of propargyl alcohols is a cornerstone of modern organic chemistry, providing access to chiral intermediates for a wide array of applications. The catalytic asymmetric addition of terminal alkynes to aldehydes represents one of the most direct and atom-economical methods for their preparation. This application note details a scalable procedure for the synthesis of this compound, a key chiral intermediate. The protocol is based on the well-established Carreira reaction, which utilizes a catalyst system generated in situ from zinc trifluoromethanesulfonate (Zn(OTf)₂) and the readily available chiral ligand (+)-N-methylephedrine. This method is advantageous due to its operational simplicity and the commercial availability of the catalyst components.

Chemical Reaction Scheme

The overall transformation involves the enantioselective addition of a protected acetylene, such as trimethylsilylacetylene, to cyclopropanecarboxaldehyde, followed by deprotection to yield the target compound.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: Cyclopropanecarboxaldehyde (≥98%), Trimethylsilylacetylene (≥98%), Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%), (+)-N-Methylephedrine (≥98%), Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂), Toluene (anhydrous, ≥99.8%), Methanol (anhydrous, ≥99.8%), Potassium carbonate (K₂CO₃, anhydrous, ≥99%).

  • Solvents for Work-up and Purification: Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Hexanes, Ethyl acetate.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet; Addition funnel; Rotary evaporator; Flash chromatography system or preparative HPLC system; Chiral HPLC column for enantiomeric excess determination.

Scale-up Synthesis Protocol

Step 1: Asymmetric Alkynylation

  • To a dry, nitrogen-purged jacketed glass reactor, add (+)-N-methylephedrine (e.g., 0.15 mol) and anhydrous toluene (e.g., 500 mL).

  • Stir the mixture and add zinc trifluoromethanesulfonate (Zn(OTf)₂) (e.g., 0.1 mol) in one portion.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Add triethylamine (e.g., 2.0 mol) followed by trimethylsilylacetylene (e.g., 1.2 mol).

  • Cool the reaction mixture to 0 °C using a circulating chiller.

  • Slowly add a solution of cyclopropanecarboxaldehyde (e.g., 1.0 mol) in anhydrous toluene (e.g., 200 mL) via an addition funnel over 2-3 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

Step 2: Work-up and Isolation of the Silyl-protected Intermediate

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (e.g., 500 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (300 mL) and brine (300 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.

Step 3: Deprotection

  • Dissolve the crude silyl-protected alcohol in anhydrous methanol (e.g., 1 L) in the reactor.

  • Add anhydrous potassium carbonate (e.g., 0.2 mol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, filter off the solids and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification of this compound

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • For higher purity required for pharmaceutical applications, preparative chiral HPLC can be employed.[1][2][3][4]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Data Presentation

The following table summarizes typical quantitative data obtained from the scale-up synthesis.

ParameterValueMethod of Analysis
Scale of Reaction 1.0 mol-
Isolated Yield 75-85%Gravimetric
Enantiomeric Excess (ee) ≥95%Chiral HPLC
Chemical Purity >98%GC-MS, ¹H NMR
Optical Rotation Specific valuePolarimetry

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Alkynylation cluster_workup Work-up & Deprotection cluster_purification Purification A Charge Reactor with (+)-N-Methylephedrine & Toluene B Add Zn(OTf)₂ A->B C Stir for 1-2 hours B->C D Add Et₃N and Trimethylsilylacetylene C->D E Cool to 0 °C D->E F Slowly Add Cyclopropanecarboxaldehyde E->F G Stir at 0 °C for 12-16h F->G H Quench with NH₄Cl G->H I Aqueous Work-up H->I J Deprotection with K₂CO₃ in Methanol I->J K Flash Chromatography J->K L Optional: Preparative Chiral HPLC K->L M Final Product L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship of Reagents and Catalysts

Catalyst_System cluster_catalyst Chiral Catalyst System Aldehyde Cyclopropanecarboxaldehyde Product This compound Aldehyde->Product Alkyne Trimethylsilylacetylene Alkyne->Product Zn Zn(OTf)₂ (Lewis Acid) Zn->Aldehyde Activates Ligand (+)-N-Methylephedrine (Chiral Ligand) Ligand->Product Induces Chirality Base Et₃N (Base) Base->Alkyne Deprotonates

Caption: Interaction of reactants and the chiral catalyst system.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of enantiomerically enriched this compound. The described method is suitable for the production of gram- to kilogram-scale quantities of this important chiral building block, which is of significant interest to the pharmaceutical and fine chemical industries. The use of commercially available and relatively inexpensive reagents and catalysts makes this process economically viable for industrial applications. Further optimization of reaction parameters and purification techniques may lead to even higher yields and efficiencies.

References

Application Notes & Protocols: Catalytic Asymmetric Alkyne Addition for Propargylic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Optically active propargylic alcohols are crucial and versatile building blocks in asymmetric synthesis, serving as precursors for a wide array of chiral molecules, including natural products and pharmaceuticals.[1][2] The most direct and atom-economical method for their preparation is the catalytic asymmetric addition of terminal alkynes to aldehydes.[2][3] This approach creates a new carbon-carbon bond and a stereogenic center in a single step.[3] This document provides an overview of prominent catalytic systems and detailed protocols for their application.

The core of this transformation involves the activation of a terminal alkyne by a metal catalyst in the presence of a chiral ligand. The resulting metal acetylide then adds to the prochiral aldehyde in an enantioselective manner, dictated by the chiral environment of the catalyst. Zinc-based catalysts have been extensively studied and proven to be highly effective for this purpose.[1][4]

Key Catalytic Systems and Methodologies

Several robust catalytic systems have been developed for the asymmetric addition of terminal alkynes to aldehydes. Below are summaries and protocols for some of the most effective and widely used methods.

Zn(OTf)₂ / N-Methylephedrine System (Carreira's Method)

This system, developed by Carreira and coworkers, is highly practical as it utilizes commercially available and inexpensive reagents.[3][4][5] It is known for its operational simplicity, tolerance to air and moisture, and high enantioselectivities across a broad range of substrates.[3][5]

Data Summary:

EntryAldehydeAlkyneLigandYield (%)ee (%)
1BenzaldehydePhenylacetylene(+)-N-Methylephedrine9598
2Cyclohexanecarboxaldehyde1-Octyne(+)-N-Methylephedrine8599
3Isovaleraldehyde(Trimethylsilyl)acetylene(+)-N-Methylephedrine8897
4CinnamaldehydePhenylacetylene(+)-N-Methylephedrine9091

Experimental Protocol: General Procedure for Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-Methylephedrine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂, 0.1 mmol, 10 mol%).

  • Add toluene (2.0 mL) and (+)-N-methylephedrine (0.12 mmol, 12 mol%).

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Add the terminal alkyne (1.2 mmol) and triethylamine (Et₃N, 1.5 mmol).

  • Stir the mixture for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 6-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Ti(OiPr)₄ / BINOL System

The use of 1,1'-bi-2-naphthol (BINOL) as a chiral ligand in combination with a titanium(IV) isopropoxide catalyst is another powerful method for the asymmetric addition of alkynylzincs to aldehydes.[6][7] This system is particularly effective for aromatic aldehydes and can achieve excellent enantioselectivities.[7]

Data Summary:

EntryAldehydeAlkyneLigandYield (%)ee (%)
1p-TolualdehydePhenylacetylene(R)-BINOL8596
2o-ChlorobenzaldehydePhenylacetylene(R)-BINOL8998
31-Naphthaldehyde1-Hexyne(R)-BINOL7894
4Benzaldehyde1-Octyne(R)-BINOL8292

Experimental Protocol: General Procedure for Asymmetric Alkynylation using Ti(OiPr)₄ and (R)-BINOL

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (2.2 mmol) in anhydrous toluene (5 mL).

  • Add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 mmol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the zinc acetylide.

  • In a separate flame-dried Schlenk flask, dissolve (R)-BINOL (0.4 mmol, 20 mol%) in anhydrous toluene (5 mL).

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.2 mmol, 10 mol%) and stir at room temperature for 30 minutes.

  • Add the aldehyde (2.0 mmol) to the catalyst mixture.

  • Cool the catalyst-aldehyde mixture to 0 °C and add the pre-formed zinc acetylide solution dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the propargylic alcohol.

  • Analyze the enantiomeric excess using chiral HPLC.

ProPhenol-Catalyzed Asymmetric Alkyne Addition

The ProPhenol ligand, a commercially available binaphthyl-based ligand, in conjunction with a zinc catalyst, provides a highly enantioselective method for the addition of various alkynes to a wide range of aldehydes, including α,β-unsaturated aldehydes.[2][8]

Data Summary:

EntryAldehydeAlkyneLigandYield (%)ee (%)
1BenzaldehydePhenylacetylene(S,S)-ProPhenol9295
2(E)-Cinnamaldehyde(Trimethylsilyl)acetylene(S,S)-ProPhenol8591[8]
3Cyclohexanecarboxaldehyde1-Heptyne(S,S)-ProPhenol8893
4IsobutyraldehydePhenylacetylene(S,S)-ProPhenol7783[8]

Experimental Protocol: General Procedure for ProPhenol-Catalyzed Asymmetric Alkynylation

  • To a flame-dried flask under an inert atmosphere, add the ProPhenol ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL) followed by dimethylzinc (Me₂Zn, 2.0 M in toluene, 1.05 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the terminal alkyne (1.0 mmol).

  • Stir for another 30 minutes.

  • Cool the reaction mixture to -20 °C and add the aldehyde (0.5 mmol).

  • Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric purity by chiral HPLC.

Visualizations

experimental_workflow reagents Reagents (Aldehyde, Alkyne) reaction Asymmetric Addition reagents->reaction catalyst_prep Catalyst Preparation (Metal Source + Chiral Ligand) catalyst_prep->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis product Chiral Propargylic Alcohol analysis->product

Caption: General experimental workflow for catalytic asymmetric alkyne addition.

logical_relationships cluster_reactants Reactants cluster_catalyst Catalytic System Aldehyde Aldehyde (Electrophile) Product Propargylic Alcohol (Chiral Product) Aldehyde->Product Alkyne Terminal Alkyne (Nucleophile Precursor) Metal_Acetylide Metal Acetylide (Nucleophile) Alkyne->Metal_Acetylide Deprotonation Metal Metal Source (e.g., Zn(II), Ti(IV)) Active_Catalyst Chiral Metal Complex (Active Catalyst) Metal->Active_Catalyst Ligand Chiral Ligand (e.g., Amino Alcohol, BINOL) Ligand->Active_Catalyst Active_Catalyst->Metal_Acetylide Active_Catalyst->Product Controls Stereochemistry Metal_Acetylide->Product Nucleophilic Addition

Caption: Logical relationships of key components in the catalytic cycle.

References

Application Note: Purification of (1R)-1-Cyclopropylprop-2-yn-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of the chiral propargyl alcohol, (1R)-1-Cyclopropylprop-2-yn-1-ol, using silica gel column chromatography. This method is suitable for obtaining the compound in high purity for subsequent use in research and development.

Introduction

This compound is a chiral propargyl alcohol of interest in synthetic organic chemistry and drug discovery due to the presence of a stereocenter and a reactive alkyne moiety. The purification of this compound after synthesis is critical to remove impurities such as starting materials, byproducts, and any racemic mixture. Column chromatography using silica gel is a standard and effective method for this purpose. The protocol outlined below is a general method that can be adapted and optimized for specific sample sizes and impurity profiles.

Data Presentation

While specific quantitative data for the purification of this compound is not widely published, the following tables provide representative data based on the purification of similar chiral propargylic alcohols using silica gel column chromatography. These values should be considered as a starting point for optimization.

Table 1: Typical Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2 cm diameter x 30 cm length for ~1 g of crude product)
Mobile Phase Hexane/Ethyl Acetate Gradient
Sample Loading Dry loading or wet loading in minimal solvent
Flow Rate Gravity-driven or flash chromatography (1-5 mL/min)
Fraction Size 5-10 mL
Monitoring Thin-Layer Chromatography (TLC)

Table 2: Representative Elution Profile and Expected Purity

Fraction NumbersMobile Phase (Hexane:EtOAc)Compound ElutedExpected Purity
1-595:5Non-polar impurities-
6-1090:10 to 85:15This compound>98%
11-1580:20More polar impurities-

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC.

  • TLC Plate: Silica gel 60 F254

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Eluent Systems to Test: Start with a non-polar system and gradually increase polarity. Good starting points are Hexane:Ethyl Acetate ratios of 9:1, 4:1, and 2:1.

  • Development: Develop the TLC plate in a chamber saturated with the chosen eluent.

  • Visualization:

    • UV Light: Examine the plate under a UV lamp (254 nm). Aromatic impurities may be visible.

    • Staining: As alcohols may not be strongly UV-active, staining is recommended.[1] A potassium permanganate (KMnO₄) stain or a ceric ammonium molybdate (CAM) stain are effective for visualizing alcohols and other functional groups.[1][2] The desired product should appear as a distinct spot.

  • Optimal Rf Value: The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4.

Column Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Collection tubes/flasks

  • TLC plates and chamber

  • Visualization stain (e.g., KMnO₄ solution)

Procedure:

  • Column Preparation (Slurry Packing Method):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:EtOAc). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial eluent (e.g., 95:5 Hexane:EtOAc) to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the chromatography progresses (e.g., to 90:10, then 85:15 Hexane:EtOAc). A stepwise or continuous gradient can be used. For many propargylic alcohols, a simple isocratic elution with a solvent system like 3:1 hexanes/EtOAc might be sufficient after initial elution of non-polar impurities.[2]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate.

    • Develop and visualize the TLC plate as described in the TLC analysis section.

    • Identify the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting purified oil or solid under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the final product (e.g., by NMR, chiral HPLC/GC, and optical rotation) to confirm purity and stereochemical integrity.

Visualizations

Experimental Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (Determine Optimal Eluent) Crude_Product->TLC_Analysis Analyze Column_Packing Prepare Silica Gel Column TLC_Analysis->Column_Packing Inform Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Hexane/EtOAc Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Analyze Pooling Combine Pure Fractions TLC_Monitoring->Pooling Identify Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Chromatography_Parameters Purification_Quality Purification Quality (Purity & Yield) Stationary_Phase Stationary Phase (Silica Gel) Stationary_Phase->Purification_Quality affects Mobile_Phase Mobile Phase (Hexane/EtOAc) Mobile_Phase->Purification_Quality affects Compound_Polarity Compound Polarity Compound_Polarity->Mobile_Phase determines choice of Technique Technique (Gravity vs. Flash) Technique->Purification_Quality influences speed & resolution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The chiral catalyst may have degraded due to exposure to air or moisture. 2. Poor Quality Grignard Reagent: If using a Grignard-based approach, the reagent may not have formed efficiently or may have been quenched. 3. Presence of Water: Traces of water in the solvent or reagents can quench the organometallic intermediates. 4. Incorrect Reaction Temperature: The optimal temperature for the asymmetric addition may not have been maintained.1. Use a freshly prepared or properly stored catalyst. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the magnesium turnings are activated and the reaction is performed under strictly anhydrous conditions. Titrate the Grignard reagent before use to determine its exact concentration. 3. Thoroughly dry all glassware and solvents before use. Use freshly distilled solvents. 4. Carefully control the reaction temperature using a cryostat or a suitable cooling bath. The optimal temperature is often sub-zero.
Low Enantioselectivity (Low ee%) 1. Improper Catalyst Loading: The catalyst-to-substrate ratio may be incorrect. 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. 3. Reaction Temperature Too High: Higher temperatures can lead to a decrease in enantioselectivity. 4. Racemization of the Product: The product may be racemizing during workup or purification.1. Optimize the catalyst loading. Typically, 1-10 mol% is used. 2. Screen different aprotic solvents such as toluene, THF, or dichloromethane. 3. Perform the reaction at lower temperatures (e.g., -20 °C to -78 °C). 4. Use a mild acidic workup (e.g., saturated aqueous NH4Cl) and avoid prolonged exposure to acidic or basic conditions. Purify the product using chromatography at neutral pH.
Formation of Significant Side Products 1. Ring-Opening of the Cyclopropyl Group: This can be catalyzed by certain transition metals, leading to the formation of pentadienyl derivatives. 2. Homocoupling of the Alkyne (Glaser Coupling): This is common when using copper salts as catalysts or co-catalysts. 3. Formation of an Allene Isomer: The propargyl alcohol product can isomerize to the corresponding allene. 4. Meyer-Schuster Rearrangement: The product can rearrange to an α,β-unsaturated ketone under acidic conditions.1. If using a transition metal catalyst, choose one that is less prone to promoting ring-opening. Palladium catalysts, for instance, have been reported to cause this side reaction. Zinc-based catalysts are often a safer choice. 2. Avoid the use of copper salts if possible, or use them in catalytic amounts under an inert atmosphere. 3. Use mild reaction and workup conditions. Purification by flash chromatography on silica gel can sometimes induce isomerization; using deactivated silica gel may help. 4. Ensure the workup and purification steps are performed under neutral or slightly basic conditions.
Complex Mixture of Products in Grignard-based Synthesis 1. Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. 2. Reaction with Solvent: The Grignard reagent can react with ethereal solvents, especially upon prolonged heating. 3. Enolization of the Aldehyde: The Grignard reagent, being a strong base, can deprotonate the aldehyde, leading to aldol-type side products.1. Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. 2. Avoid high temperatures during the Grignard reaction. 3. Add the aldehyde slowly to the Grignard reagent at a low temperature to favor the nucleophilic addition over deprotonation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and effective method is the enantioselective addition of a cyclopropylacetylide nucleophile to propanal or a related propanal equivalent. This is typically achieved using a chiral catalyst, often based on a metal complex with a chiral ligand. Zinc-based catalysts with chiral amino alcohols or BINOL-derived ligands are frequently employed.[1][2]

Q2: How can I minimize the formation of the racemic product?

A2: To minimize the formation of the racemic product and achieve high enantioselectivity, several factors are crucial:

  • Chiral Ligand: The choice of the chiral ligand is paramount. Ligands like (+)-N-methylephedrine or (R)-BINOL are commonly used in these types of reactions.

  • Metal Salt: The metal salt used can influence the stereochemical outcome. Zinc triflate (Zn(OTf)₂) is a common choice.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex. Toluene is often a good solvent for these reactions.

  • Addition Rate: Slow addition of the aldehyde to the pre-formed catalyst-acetylide complex can improve enantioselectivity.[2]

Q3: I am observing a significant amount of a byproduct with a higher molecular weight, what could it be?

A3: A higher molecular weight byproduct could be the result of alkyne homocoupling (Glaser coupling), which leads to a 1,3-diyne. This is particularly common if copper salts are used in the reaction. To avoid this, minimize the use of copper or ensure the reaction is carried out under strictly anaerobic conditions.

Q4: My NMR spectrum shows signals consistent with a conjugated system, but not my target molecule. What could have happened?

A4: This could indicate that a ring-opening of the cyclopropyl group has occurred, leading to the formation of a pentadienyl alcohol. This side reaction can be promoted by certain transition metal catalysts, particularly those based on palladium. If you are using such a catalyst, consider switching to a different metal, like zinc, which is less prone to inducing this rearrangement.

Q5: During purification, I am losing a significant amount of my product and observing a new spot on the TLC plate. What could be the issue?

A5: Propargyl alcohols can be sensitive to acidic conditions, which can lead to a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone. If you are using silica gel for chromatography, which is slightly acidic, this rearrangement can be triggered. To mitigate this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different purification method like distillation under reduced pressure if the product is volatile enough.

Experimental Protocols

Key Experiment: Enantioselective Addition of Cyclopropylacetylene to Propanal

This protocol is a representative procedure for the synthesis of this compound and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-methylephedrine

  • Triethylamine (Et₃N)

  • Cyclopropylacetylene

  • Propanal

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve zinc triflate (0.1 mmol) and (+)-N-methylephedrine (0.12 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour.

  • Acetylide Formation: To the catalyst solution, add triethylamine (2.0 mmol) followed by the dropwise addition of cyclopropylacetylene (1.2 mmol). Stir the resulting mixture at room temperature for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -20 °C. Add propanal (1.0 mmol) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired this compound.

Visualizations

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Cyclopropylacetylene Cyclopropylacetylene Product This compound Cyclopropylacetylene->Product Ring_Opening Ring-Opened Product (Pentadienyl Alcohol) Cyclopropylacetylene->Ring_Opening Catalyst-induced Homocoupling Homocoupled Product (1,4-Dicyclopropyl-1,3-butadiyne) Cyclopropylacetylene->Homocoupling Oxidative Coupling Propanal Propanal Propanal->Product Racemic Racemic Product ((R/S)-1-Cyclopropylprop-2-yn-1-ol) Allene Allene Isomer Product->Allene Isomerization Enone Meyer-Schuster Rearrangement Product (Enone) Product->Enone Rearrangement (acidic conditions)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Low Enantioselectivity Check_Reagents Check Reagent Quality (Anhydrous? Active Catalyst?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Check_Reagents->Check_Conditions Analyze_Byproducts Analyze Byproducts by GC-MS / NMR Check_Conditions->Analyze_Byproducts Impurity_Identified Specific Impurity Identified? Analyze_Byproducts->Impurity_Identified Grignard_Issues Grignard-Related Byproducts Analyze_Byproducts->Grignard_Issues Ring_Opening Ring-Opening Suspected Impurity_Identified->Ring_Opening Yes Low_ee Low Enantioselectivity Impurity_Identified->Low_ee No Change_Catalyst Change Catalyst (e.g., from Pd to Zn) Ring_Opening->Change_Catalyst End Improved Synthesis Change_Catalyst->End Optimize_Conditions Optimize Temperature, Solvent, Ligand Low_ee->Optimize_Conditions Optimize_Conditions->End Modify_Grignard Modify Grignard Protocol (e.g., slow addition) Grignard_Issues->Modify_Grignard Modify_Grignard->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (1R)-1-Cyclopropylprop-2-yn-1-ol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, at a temperature of 2-8°C. For extended periods, storage in a freezer at -20°C may also be considered to minimize degradation. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: How should I handle the compound for routine laboratory use?

For routine use, allow the container to warm to room temperature before opening to prevent moisture condensation. It is advisable to handle the compound in a well-ventilated area, preferably a fume hood. Use non-sparking tools and take precautions against static discharge.[][2]

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color from a clear, colorless liquid to a yellowish or brownish hue.[3] The appearance of precipitates or a change in viscosity may also indicate degradation or polymerization. For a definitive assessment of purity, analytical techniques such as HPLC, GC, or NMR are recommended.[3][4]

Q4: What are the known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation or polymerization reactions.[][2][5] Contact with certain metals may also promote decomposition.

Q5: What are the likely degradation pathways for this propargyl alcohol?

Propargyl alcohols can undergo several degradation reactions. The Meyer-Schuster rearrangement can occur, particularly under acidic conditions, leading to the formation of an α,β-unsaturated ketone. Oxidation can lead to various byproducts. Under strong basic conditions or in the presence of certain metals, polymerization of the alkyne functionality may occur. The cyclopropyl group may also be susceptible to ring-opening under harsh acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or low yield. Degradation of the starting material.Verify the purity of this compound using HPLC or NMR before use. Ensure proper storage and handling procedures are followed.
Reaction mixture turns dark or forms a precipitate. Polymerization or significant degradation of the compound.Re-evaluate the reaction conditions. Avoid high temperatures and incompatible reagents. Consider running the reaction under an inert atmosphere.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). Presence of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method.
Compound appears discolored upon receipt or after short-term storage. Exposure to light, air, or elevated temperatures.Contact the supplier for a replacement. Review your storage and handling procedures to prevent future degradation.

Stability and Storage Summary

Parameter Recommendation/Information Potential Degradation Products
Storage Temperature 2-8°C (short-term); -20°C (long-term)Increased degradation at higher temperatures.
Light Exposure Store in an amber vial or protected from light.Photodegradation products (structure dependent).
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Oxidation products.
pH Avoid strongly acidic or basic conditions.Acid-catalyzed rearrangement products (e.g., α,β-unsaturated ketones); base-catalyzed polymerization.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, certain metals.Various degradation and polymerization products.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][6][7]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of base (e.g., NaOH), and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate the solutions at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at specified time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a sample of the neat compound or a solid dispersion into a vial.

    • Place the vial in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At specified time points, dissolve the solid sample or dilute the solution sample for analysis.

  • Photostability:

    • Expose a sample of the compound (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

    • Mass balance should be assessed to ensure that all degradation products are accounted for.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Experimental Result (e.g., low yield, side products) check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_storage Review Storage and Handling - Temperature - Light exposure - Inert atmosphere purity_ok->review_storage Yes order_new Order New Batch of Compound purity_ok->order_new No storage_ok Proper Storage? review_storage->storage_ok review_reaction Review Reaction Conditions - Temperature - Solvent - Reagents - Atmosphere storage_ok->review_reaction Yes implement_changes Implement Corrective Actions for Storage/Handling storage_ok->implement_changes No optimize_reaction Optimize Reaction Conditions review_reaction->optimize_reaction end Problem Resolved order_new->end implement_changes->end optimize_reaction->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R)-1-Cyclopropylprop-2-yn-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Based on the typical synthesis method, which involves the enantioselective addition of an acetylene equivalent to cyclopropanecarboxaldehyde, you may encounter the following impurities:

  • Starting Materials: Unreacted cyclopropanecarboxaldehyde and any residual acetylene source.

  • Enantiomeric Impurity: The opposite enantiomer, (1S)-1-Cyclopropylprop-2-yn-1-ol.

  • Process-Related Impurities: Residual solvents from the reaction and purification steps, as well as trace amounts of the catalyst used in the asymmetric synthesis.

  • Side-Product Impurities: These can include byproducts from competing reactions, such as the formation of an enone through a Meyer-Schuster rearrangement.

Q2: My enantiomeric excess (e.e.) is lower than expected. What could be the cause?

A2: A lower than expected enantiomeric excess is likely due to the presence of the (1S)-enantiomer. This can result from:

  • Suboptimal Catalyst Performance: The chiral catalyst used in the synthesis may not have provided the expected level of stereocontrol. This could be due to catalyst degradation, the presence of catalyst poisons, or incorrect reaction conditions (e.g., temperature, solvent).

  • Racemization: Although less common for this specific molecule under standard conditions, exposure to harsh acidic or basic conditions during workup or purification could potentially lead to some degree of racemization.

Q3: I am observing an unknown peak in my HPLC/GC analysis. How can I identify it?

A3: Identifying an unknown impurity requires systematic investigation. Here are the recommended steps:

  • Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS) to determine the molecular weight of the unknown impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products. Matching the retention time of your unknown peak to a peak generated in a forced degradation study can aid in its identification.

Troubleshooting Guides

Guide 1: Investigating High Levels of Starting Material Impurities

Problem: Your analysis shows significant amounts of unreacted cyclopropanecarboxaldehyde.

Possible Causes & Solutions:

CauseSolution
Incomplete reaction- Ensure the reaction has been run for a sufficient amount of time. - Check the stoichiometry of your reagents. - Verify the activity of your catalyst.
Inefficient purification- Optimize your purification method (e.g., column chromatography, distillation). - Consider a chemical quench to remove the aldehyde before purification.

Experimental Protocol: Sample Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with silica gel, using a hexane/ethyl acetate gradient as the mobile phase.

  • Loading: Carefully load the slurry onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute your desired product. Collect fractions and analyze by TLC or HPLC.

Guide 2: Addressing Enantiomeric Purity Issues

Problem: The enantiomeric excess of your this compound is below the required specification.

Possible Causes & Solutions:

CauseSolution
Poor catalyst selectivity- Screen different chiral catalysts and ligands. - Optimize reaction conditions (temperature, solvent, concentration) to enhance enantioselectivity.
Racemization during workup/purification- Use mild workup conditions, avoiding strong acids or bases. - Consider purification methods that do not involve harsh conditions, such as chiral HPLC or supercritical fluid chromatography (SFC).

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A typical mobile phase for chiral separation of this type of alcohol would be a mixture of hexane and isopropanol.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers. The ratio of the peak areas will give you the enantiomeric excess.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

Impurity NameMolecular Weight ( g/mol )Typical Analytical MethodExpected m/z (ESI+)
Cyclopropanecarboxaldehyde70.09GC-MS, LC-MS71.05
(1S)-1-Cyclopropylprop-2-yn-1-ol96.13Chiral HPLC, Chiral GC97.06
Cyclopropyl propenone (from rearrangement)96.13LC-MS, GC-MS97.06

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Cyclopropanecarboxaldehyde + Acetylene source reaction Enantioselective Addition (Chiral Catalyst) start->reaction crude Crude this compound reaction->crude analysis Impurity Profiling (HPLC, GC-MS) crude->analysis purification Purification (Column Chromatography or Chiral HPLC) analysis->purification Impurities Detected final_product Pure this compound analysis->final_product Purity Meets Specification purification->final_product

Caption: Synthetic and analytical workflow for this compound.

troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_solutions Potential Solutions start Experiment Fails Specification is_enantiomer Enantiomeric Impurity? start->is_enantiomer is_starting_material Starting Material? is_enantiomer->is_starting_material No optimize_catalyst Optimize Catalyst/Conditions is_enantiomer->optimize_catalyst Yes is_side_product Side Product? is_starting_material->is_side_product No improve_purification Improve Purification is_starting_material->improve_purification Yes modify_reaction Modify Reaction Conditions is_side_product->modify_reaction Yes

Caption: Troubleshooting decision tree for impurity issues.

Optimization of reaction conditions for (1R)-1-Cyclopropylprop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely-used Carreira's asymmetric alkynylation method.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Zinc Triflate (Zn(OTf)₂): The salt is hygroscopic and its activity can be diminished by excessive moisture. 2. Impure Reagents: Cyclopropanecarboxaldehyde may have oxidized to the corresponding carboxylic acid. Ethynyltrimethylsilane may have hydrolyzed. 3. Insufficient Reaction Time.1. Dry the Zn(OTf)₂ under high vacuum at 100-120 °C for 2-4 hours before use. Store in a desiccator. 2. Purify cyclopropanecarboxaldehyde by distillation before use. Use freshly opened or distilled ethynyltrimethylsilane. 3. Monitor the reaction by TLC or GC. Extend the reaction time if starting materials are still present.
Low Enantioselectivity (ee) 1. Impure or Incorrect Enantiomer of N-Methylephedrine: The chiral ligand is crucial for stereocontrol. 2. Racemization during Workup or Purification: The product can be sensitive to acidic or basic conditions. 3. Reaction Temperature Too High: Higher temperatures can lead to a decrease in enantioselectivity.1. Use high-purity (+)-N-methylephedrine for the (R)-enantiomer of the product. Confirm the enantiomeric purity of the ligand if in doubt. 2. Use a neutral workup (e.g., saturated aqueous ammonium chloride solution). Avoid strong acids or bases. Purify by column chromatography on silica gel using a neutral eluent system. 3. Maintain the reaction at ambient temperature (20-25 °C).
Formation of Side Products 1. Self-condensation of Cyclopropanecarboxaldehyde: This can occur, especially with prolonged reaction times or higher temperatures. 2. Formation of a Bis-alkynylated Product: This is less common but can occur if the initial product reacts further.1. Add the aldehyde slowly to the reaction mixture. Maintain the recommended reaction temperature. 2. Use the stoichiometry recommended in the protocol. Avoid a large excess of the alkyne.
Difficult Purification 1. Co-elution of Product and N-Methylephedrine: The chiral ligand can sometimes be difficult to separate from the product. 2. Oily Product: The final product is a low-melting solid or an oil, which can make isolation challenging.1. During the workup, perform an acidic wash (e.g., with 1 M HCl) to protonate and extract the amine-based ligand into the aqueous phase. Neutralize the organic phase promptly. 2. After column chromatography, remove the solvent under reduced pressure at a low temperature to minimize product volatility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound?

A1: The most cited and reliable method is the asymmetric addition of a terminal alkyne to cyclopropanecarboxaldehyde using the Carreira catalyst system. This involves zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as the chiral ligand.

Q2: Can I use acetylene gas directly in this reaction?

A2: While possible, it is often more convenient and safer to use a protected acetylene equivalent like ethynyltrimethylsilane. The trimethylsilyl (TMS) group can be easily removed in a subsequent step.

Q3: Is the reaction sensitive to air and moisture?

A3: Carreira's method is known to be relatively robust and can tolerate small amounts of water.[1][2] However, for optimal results and reproducibility, it is recommended to use dry solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How do I remove the trimethylsilyl (TMS) protecting group?

A4: The TMS group can be removed under mild conditions. A common method is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by using a mild acid or base, such as potassium carbonate in methanol.

Q5: What is the expected yield and enantiomeric excess (ee) for this reaction?

A5: With careful optimization, yields for this type of reaction are typically in the range of 80-95%, with enantiomeric excesses often exceeding 95%.

Q6: How can I confirm the absolute configuration of the product?

A6: The absolute configuration can be determined by comparison to literature data (e.g., optical rotation) or by advanced techniques such as X-ray crystallography of a suitable crystalline derivative or by Mosher's ester analysis.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (1R)-1-(Trimethylsilyl)-1-cyclopropylprop-2-yn-1-ol

This protocol is based on the general procedure developed by Carreira and coworkers.[3]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Toluene (anhydrous)

  • Ethynyltrimethylsilane

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add Zn(OTf)₂ (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

  • Add anhydrous toluene to form a slurry.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add ethynyltrimethylsilane (1.5 equivalents) and stir for an additional 30 minutes.

  • Slowly add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in toluene via syringe pump over 1 hour.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Desilylation to this compound

Materials:

  • (1R)-1-(Trimethylsilyl)-1-cyclopropylprop-2-yn-1-ol

  • Methanol or Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) (1M in THF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure (using K₂CO₃ in Methanol):

  • Dissolve the silylated product in methanol.

  • Add potassium carbonate (0.2 equivalents).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the final product.

Data Presentation

Parameter Typical Range Notes
Reactant Molar Ratios Aldehyde:Zn(OTf)₂:Ligand:Alkyne = 1:1.1:1.2:1.5A slight excess of the zinc salt, ligand, and alkyne is generally used.
Concentration 0.1 - 0.5 M with respect to the aldehydeHigher concentrations can sometimes lead to side reactions.
Temperature 20 - 25 °C (Room Temperature)Lower temperatures may slow down the reaction, while higher temperatures can decrease enantioselectivity.
Reaction Time 12 - 24 hoursMonitor by TLC or GC for completion.
Typical Yield 80 - 95%Dependent on the purity of reagents and reaction scale.
Typical Enantiomeric Excess (ee) > 95%Determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (1R)-1-(TMS)-1-cyclopropylprop-2-yn-1-ol cluster_desilylation Desilylation reagents 1. Mix Zn(OTf)₂ and (+)-N-Methylephedrine in Toluene alkyne_add 2. Add Ethynyltrimethylsilane reagents->alkyne_add aldehyde_add 3. Add Cyclopropanecarboxaldehyde alkyne_add->aldehyde_add reaction 4. Stir at Room Temperature aldehyde_add->reaction workup 5. Quench and Extract reaction->workup purification1 6. Column Chromatography workup->purification1 start_desilylation 7. Dissolve TMS-protected alcohol purification1->start_desilylation Intermediate Product reagent_add 8. Add K₂CO₃ in Methanol start_desilylation->reagent_add reaction2 9. Stir at Room Temperature reagent_add->reaction2 workup2 10. Quench and Extract reaction2->workup2 final_product 11. This compound workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or Enantioselectivity? check_reagents Check Purity and Dryness of: - Zn(OTf)₂ - Aldehyde - Solvent - Ligand start->check_reagents Yes check_conditions Verify Reaction Conditions: - Temperature (20-25 °C) - Stoichiometry - Inert Atmosphere start->check_conditions Yes check_workup Review Workup and Purification: - Neutral pH - Avoid Excessive Heat start->check_workup Yes success Improved Results check_reagents->success Issue Identified failure Consult Further Literature check_reagents->failure No Obvious Issue check_conditions->success Issue Identified check_conditions->failure No Obvious Issue check_workup->success Issue Identified check_workup->failure No Obvious Issue

References

Troubleshooting guide for the synthesis of cyclopropyl acetylenic carbinols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl acetylenic carbinols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclopropyl acetylenic carbinols, particularly focusing on the Grignard reaction between a cyclopropyl acetylide and a ketone or aldehyde.

Flowchart of the General Troubleshooting Process:

Troubleshooting Workflow start Problem Encountered low_yield Low or No Product Yield start->low_yield byproducts Presence of Significant Byproducts start->byproducts workup_issues Difficulties During Work-up/ Purification start->workup_issues check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents identify_byproduct Identify Byproducts (NMR, MS, TLC) byproducts->identify_byproduct emulsion Persistent Emulsion? workup_issues->emulsion anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous Reagents OK solution1 Use fresh, dry solvents and reagents. Titrate Grignard reagent. check_reagents->solution1 Issue Found grignard_formation Verify Grignard Reagent Formation anhydrous->grignard_formation Conditions Dry solution2 Flame-dry glassware. Use dry solvents. anhydrous->solution2 Issue Found temp_control Optimize Reaction Temperature grignard_formation->temp_control Grignard Formed solution3 Observe for bubbling and color change. Consider using an indicator. grignard_formation->solution3 Issue Found solution4 Maintain low temperature during addition. temp_control->solution4 Issue Found enolization Enolization of Ketone? identify_byproduct->enolization dimerization Alkyne Dimerization? enolization->dimerization Not Enolization solution5 Use a less hindered base or a more reactive Grignard reagent. enolization->solution5 Yes unreacted_sm Unreacted Starting Material? dimerization->unreacted_sm Not Dimerization solution6 Avoid high temperatures and excess of acetylide. dimerization->solution6 Yes solution7 Increase reaction time or temperature. Check stoichiometry. unreacted_sm->solution7 Yes product_stability Product Degradation? emulsion->product_stability No Emulsion solution8 Add saturated NaCl solution. Filter through Celite. emulsion->solution8 Yes purification_difficulty Difficult Purification? product_stability->purification_difficulty Product Stable solution9 Use buffered quench (e.g., sat. NH4Cl). Avoid strong acids/bases. product_stability->solution9 Yes solution10 Optimize chromatography conditions. Consider derivatization. purification_difficulty->solution10 Yes

Caption: Troubleshooting workflow for the synthesis of cyclopropyl acetylenic carbinols.

Frequently Asked Questions (FAQs)

Reaction Setup and Execution

Q1: My Grignard reaction for the synthesis of a cyclopropyl acetylenic carbinol is not starting. What are the likely causes?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or other protic sources. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial source in a sealed, dry container. The magnesium turnings should be of high quality; crushing them gently in a mortar and pestle can help expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

Q2: I am observing a low yield of my desired cyclopropyl acetylenic carbinol. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Incomplete Grignard Reagent Formation: As mentioned above, ensure anhydrous conditions and proper activation of magnesium.

  • Inaccurate Stoichiometry: The Grignard reagent should be titrated before use to determine its exact concentration. A common method is titration against a known concentration of a protic acid with an indicator.

  • Side Reactions: The highly basic Grignard reagent can deprotonate the acidic acetylenic proton of cyclopropylacetylene if it is not first converted to the Grignard reagent itself. Additionally, enolization of the ketone starting material can occur, especially with sterically hindered ketones.

  • Reaction Temperature: The addition of the carbonyl compound to the Grignard reagent should typically be performed at a low temperature (e.g., 0 °C or below) to minimize side reactions.

Q3: What are common side products in this reaction and how can I identify them?

A3: Common side products include:

  • Enolized Ketone: If the ketone starting material is enolizable, the Grignard reagent can act as a base, leading to the recovery of the starting ketone after workup. This can be identified by TLC, GC-MS, or NMR analysis of the crude product.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of the starting ketone and potentially the Grignard reagent's corresponding protonated species (cyclopropylacetylene) in the final mixture.

  • Dimerization Products: Under certain conditions, acetylides can undergo dimerization. These products would have a higher molecular weight and can be detected by MS.

Potential Side Product Identification Method Possible Cause
Recovered Starting KetoneTLC, GC-MS, NMREnolization by the Grignard reagent.
CyclopropylacetyleneGC-MS, NMRIncomplete reaction or quenching of the Grignard reagent.
Alkyne DimerMS, NMRHigh reaction temperature, excess acetylide.
Work-up and Purification

Q4: I am having trouble with the work-up of my reaction. A persistent emulsion is forming.

A4: Emulsions are common during the aqueous work-up of Grignard reactions due to the formation of magnesium salts. To break up an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine).

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand for an extended period without agitation.

Q5: My cyclopropyl acetylenic carbinol seems to be degrading during purification. What are the stability concerns?

A5: Propargyl alcohols can be sensitive to both acidic and basic conditions.

  • Acidic Conditions: Strong acids can promote rearrangement reactions (e.g., Meyer-Schuster rearrangement) or elimination of the hydroxyl group. It is advisable to use a buffered quench, such as a saturated aqueous solution of ammonium chloride, instead of strong acids like HCl or H₂SO₄.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group and, in some cases, catalyze polymerization or other side reactions, especially at elevated temperatures.

  • Thermal Stability: While generally stable at room temperature, prolonged heating can lead to decomposition. It is best to remove the solvent under reduced pressure at a low temperature.

Q6: What are the recommended conditions for purifying cyclopropyl acetylenic carbinols by flash chromatography?

A6: Flash chromatography on silica gel is a common method for purification.

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A non-polar/polar solvent system is generally effective. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity. The ideal mobile phase should provide a retention factor (Rf) of ~0.2-0.3 for the desired product on a TLC plate.

  • Loading: For compounds that are difficult to dissolve in the mobile phase, "dry loading" is recommended. This involves adsorbing the crude product onto a small amount of silica gel and then loading this solid onto the column.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
TLC Rf of Product ~0.2-0.3
Loading Technique Dry loading for poorly soluble compounds

Experimental Protocols

Synthesis of 1-(Cyclopropylethynyl)cyclohexanol

This protocol describes a representative synthesis of a tertiary cyclopropyl acetylenic carbinol.

Reaction Scheme:

Reaction Scheme reagents 1. Cyclopropylacetylene, n-BuLi, THF, -78 °C to 0 °C 2. Cyclohexanone, -78 °C to rt Product Product reagents->Product product 1-(Cyclopropylethynyl)cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanone->reagents

Caption: Synthesis of 1-(cyclopropylethynyl)cyclohexanol.

Materials and Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (50 mL) and cool to -78 °C.

  • Add cyclopropylacetylene (1.0 g, 15.1 mmol) to the cooled THF.

  • Slowly add n-BuLi (1.6 M in hexanes, 9.5 mL, 15.1 mmol) dropwise via syringe, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of freshly distilled cyclohexanone (1.34 g, 13.7 mmol) in anhydrous THF (10 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(cyclopropylethynyl)cyclohexanol.

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Cyclopropylacetylene66.101.0 g15.11.1
n-Butyllithium64.069.5 mL (1.6 M)15.11.1
Cyclohexanone98.141.34 g13.71.0

Expected Yield: 75-85%

Racemization issues with (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (1R)-1-Cyclopropylprop-2-yn-1-ol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the stereochemical stability of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (in this case, R and S forms), resulting in a loss of optical activity.[1][2][3] In drug development and asymmetric synthesis, the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.[1] Therefore, maintaining the enantiomeric purity of this compound is crucial for its intended application.

Q2: What are the primary causes of racemization for chiral secondary alcohols like this one?

A2: Racemization of secondary alcohols typically occurs through mechanisms that involve the formation of an achiral intermediate, such as a ketone or a carbocation.[1][4] The main factors that can induce this transformation are:

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[5][6]

  • pH: Both strongly acidic and basic conditions can catalyze racemization. Acids can protonate the hydroxyl group, leading to the formation of a carbocation intermediate, while bases can facilitate a dehydrogenation-hydrogenation mechanism via a ketone intermediate.[2]

  • Catalysts: Certain transition metal complexes, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are highly effective at catalyzing the racemization of secondary alcohols.[7][8][9] These are often used intentionally in Dynamic Kinetic Resolution (DKR) processes but can cause unwanted racemization if present as impurities.

  • Solvent: The choice of solvent can influence the rate of racemization. Polar and protic solvents may stabilize charged intermediates, potentially accelerating the process.

Q3: How can I monitor the enantiomeric excess (ee) of my this compound sample?

A3: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral chromatography, especially High-Performance Liquid Chromatography (HPLC).[10][11] Other methods include:

  • Gas Chromatography (GC): Using a chiral stationary phase.

  • Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can determine ee without physical separation.[12]

  • Mass Spectrometry (MS): Chiral analysis by MS often involves using a chiral selector to form diastereomers that can be differentiated.[13]

  • Nuclear Magnetic Resonance (NMR): Using chiral shift reagents.

Q4: I have observed unexpected racemization in my experiment. What troubleshooting steps should I take?

A4: If you detect a loss of enantiomeric purity, a systematic approach is necessary to identify the cause. The workflow below provides a logical troubleshooting guide. First, re-verify your analytical method to rule out measurement error. Then, carefully review your experimental conditions: check the reaction temperature, verify the pH of the solution, ensure the purity of your solvents and reagents, and consider the possibility of trace metal catalyst contamination.

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve unexpected racemization.

G Troubleshooting Workflow for Unexpected Racemization start Start: Unexpected loss of enantiomeric excess (ee) detected check_analysis 1. Verify Analytical Method (e.g., re-run chiral HPLC) start->check_analysis is_method_ok Is the ee measurement reliable? check_analysis->is_method_ok review_temp 2. Review Reaction Temperature is_method_ok->review_temp Yes action_recalibrate Action: Recalibrate instrument, use fresh standards, and re-analyze. is_method_ok->action_recalibrate No is_temp_high Was temperature > 40-60°C? review_temp->is_temp_high review_ph 3. Check pH of the Medium is_temp_high->review_ph No action_lower_temp Action: Reduce reaction temperature. Consider running at or below room temp. is_temp_high->action_lower_temp Yes is_ph_extreme Is pH strongly acidic or basic? review_ph->is_ph_extreme review_catalyst 4. Investigate Catalyst/Reagent Purity is_ph_extreme->review_catalyst No action_adjust_ph Action: Adjust pH to neutral range (6-8) using appropriate buffers. is_ph_extreme->action_adjust_ph Yes is_catalyst_suspect Are trace metals (e.g., Ru, Rh) or other racemizing agents present? review_catalyst->is_catalyst_suspect action_purify Action: Purify reagents/solvents. Use metal scavengers if needed. is_catalyst_suspect->action_purify Yes end_node Problem Resolved is_catalyst_suspect->end_node No, consult further literature action_recalibrate->check_analysis action_lower_temp->end_node action_adjust_ph->end_node action_purify->end_node G Mechanism of Ru-Catalyzed Racemization cluster_catalyst Catalytic Cycle R_alcohol This compound Ketone Achiral Intermediate (Cyclopropyl propynyl ketone) R_alcohol->Ketone Dehydrogenation (-H₂) Ru_cat [Ru] S_alcohol (1S)-1-Cyclopropylprop-2-yn-1-ol S_alcohol->Ketone Dehydrogenation (-H₂) Ketone->R_alcohol Hydrogenation (+H₂) Ketone->S_alcohol Hydrogenation (+H₂) RuH2_cat [Ru]H₂ Ru_cat->RuH2_cat + H₂ (from alcohol) RuH2_cat->Ru_cat - H₂ (to ketone)

References

Analytical methods for detecting impurities in (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and quantifying impurities in (1R)-1-Cyclopropylprop-2-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route, degradation, or storage. Common impurities may include:

  • The (1S)-enantiomer: The opposite stereoisomer is a critical impurity to monitor.

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Byproducts: Such as the oxidized ketone form, 1-Cyclopropylprop-2-yn-1-one.

  • Structural Isomers: Compounds like 3-Cyclopropylprop-2-yn-1-ol could potentially form depending on the synthetic pathway.[1][2]

  • Degradation products: Formed by exposure to heat, light, or incompatible substances.

  • Residual solvents: Solvents used during synthesis and purification.

Q2: Which analytical techniques are best for analyzing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the (1S)-enantiomer and other non-volatile impurities. The use of a Chiral Stationary Phase (CSP) is essential.[3]

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities, including residual solvents and certain byproducts.[4]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), it is used to identify unknown impurities by providing mass-to-charge ratio information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of unknown impurities that have been isolated. It can also be used for quantification (qNMR).[5]

Q3: Why is chiral separation so important for this molecule?

A3: this compound is a chiral compound, meaning it exists as two non-superimposable mirror images (enantiomers). These enantiomers can have different pharmacological, toxicological, and metabolic properties in a biological system.[3][6] Regulatory agencies require strict control over the enantiomeric purity of chiral drug substances. Therefore, it is critical to separate and quantify the inactive or potentially harmful enantiomer (distomer) from the desired active enantiomer (eutomer).[3]

Q4: How do I identify and confirm the structure of an unknown impurity?

A4: A systematic approach is required. First, use LC-MS or GC-MS to determine the molecular weight of the impurity. Then, if the impurity is present at a sufficient level, isolate it using techniques like semi-preparative HPLC.[7] Finally, perform structural analysis on the isolated impurity using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).[5]

Analytical Workflows & Logic

cluster_workflow Impurity Identification Workflow A Sample of This compound B Initial Purity Screen (Achiral HPLC or GC-FID) A->B C Impurities Detected? B->C D Chiral HPLC Analysis (Enantiomeric Purity) C->D Yes E GC-MS Analysis (Volatile Impurities) C->E Yes F LC-MS Analysis (Non-Volatile Impurities) C->F Yes I Quantify & Report C->I No (Report Purity) D->I E->I G Isolate Impurity (Prep-HPLC) F->G If Unknown H Structural Elucidation (NMR, HRMS) G->H H->I

Caption: General workflow for detecting, identifying, and quantifying impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My enantiomers, (1R)- and (1S)-forms, are not separating on my chiral column. What should I do? A:

  • Verify Column: Ensure you are using a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for chiral alcohols.[3]

  • Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.[8]

    • For normal phase (e.g., Hexane/Isopropanol), systematically vary the ratio of the alcohol modifier (e.g., from 99:1 to 90:10).

    • For reversed-phase, adjust the organic modifier (Acetonitrile or Methanol) and water ratio.

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will lengthen the run time.

  • Change Temperature: Column temperature affects separation. Try analyzing at different temperatures (e.g., 15°C, 25°C, 40°C).

Q: I'm observing poor peak shape (tailing) for my main compound. What is the cause? A:

  • Column Overload: The most common cause. Try injecting a lower concentration of your sample.

  • Secondary Interactions: The alcohol group might be interacting with residual silanols on the silica support. Adding a small amount of a competitive agent (e.g., a trace of acid or base, depending on the column) to the mobile phase can help, but be aware this can also alter selectivity.[8]

  • Column Degradation: The column may be nearing the end of its life. Try washing it according to the manufacturer's instructions or replacing it.

Q: My retention times are drifting between injections. Why? A:

  • Insufficient Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[8] Ensure the column is fully equilibrated with the mobile phase before starting your sequence.

  • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature.

  • Mobile Phase Instability: If your mobile phase is a mixture of volatile solvents (like hexane), differential evaporation can change the composition over time. Prepare fresh mobile phase daily.

cluster_troubleshooting Troubleshooting Poor HPLC Resolution Problem Problem: Poor Peak Resolution Cause1 Cause: Mobile Phase Problem->Cause1 Cause2 Cause: Column Problem->Cause2 Cause3 Cause: Method Parameters Problem->Cause3 Sol1a Adjust Modifier Ratio (e.g., %IPA in Hexane) Cause1->Sol1a Sol1b Try Different Modifiers (e.g., Ethanol) Cause1->Sol1b Sol2a Verify Correct CSP is Used Cause2->Sol2a Sol2b Equilibrate Column Longer Cause2->Sol2b Sol3a Lower Flow Rate Cause3->Sol3a Sol3b Optimize Temperature Cause3->Sol3b

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Gas Chromatography (GC)

Q: My compound appears to be degrading in the high-temperature GC inlet. How can I prevent this? A:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of your sample.

  • Use a Split/Splitless Liner: A deactivated glass liner can minimize contact with active metal surfaces in the inlet.

  • Derivatization: Convert the alcohol group to a more thermally stable derivative, such as a silyl ether (e.g., using BSTFA). This also often improves peak shape.

Q: I can't separate two impurities that are co-eluting. What should I try? A:

  • Modify Temperature Program: Decrease the ramp rate (°C/min) during the elution window of the co-eluting peaks to increase separation.

  • Change Column: Switch to a GC column with a different stationary phase polarity. If you are using a non-polar column (like a DB-1 or DB-5), try a mid-polarity or polar column (e.g., a wax column).

  • Use a Longer Column: A longer column provides more theoretical plates and can improve resolution, but will increase analysis time.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison against specifications.

Table 1: Example HPLC Data for Impurity Profile

Peak No. Retention Time (min) Analyte / Impurity Area % Specification
1 8.5 (1S)-enantiomer 0.08 ≤ 0.15%
2 10.2 This compound 99.85 ≥ 99.5%
3 14.1 Unknown Impurity 1 0.05 ≤ 0.10%

| 4 | 16.3 | 1-Cyclopropylprop-2-yn-1-one | 0.02 | Report |

Table 2: Example GC Data for Residual Solvents

Analyte Retention Time (min) Concentration (PPM) Specification (PPM)
Acetone 3.1 50 ≤ 500
Hexane 5.4 15 ≤ 290

| Toluene | 7.8 | Not Detected | ≤ 890 |

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Instrumentation: HPLC with UV Detector.

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane : Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the sample solution.

    • Identify and integrate the peaks corresponding to the (1R)- and (1S)-enantiomers.

    • Calculate the percentage area of each enantiomer to determine the enantiomeric purity.

Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters (if used):

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 35 - 400 amu.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., Dichloromethane).

Protocol 3: NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity or reference standard in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (if needed): For complex structures, run experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate proton and carbon signals) to definitively assign the structure.

  • Analysis: Compare the resulting spectra to the known spectrum of this compound or to literature data for suspected structures to confirm identity. The chemical shift of the hydroxyl proton can be highly variable depending on concentration and solvent.[9]

References

Validation & Comparative

Determining the Enantiomeric Excess of (1R)-1-Cyclopropylprop-2-yn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of (1R)-1-Cyclopropylprop-2-yn-1-ol, a valuable chiral building block. We will explore direct chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as an indirect Nuclear Magnetic Resonance (NMR) spectroscopic method using a chiral derivatizing agent.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric excess depends on factors such as available instrumentation, sample matrix, and the desired level of accuracy and throughput. The following table summarizes the key performance characteristics of three widely used methods.

Method Principle Typical Analysis Time Sample Preparation Resolution (R_s) Key Advantages Limitations
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).15-30 minutesSimple dissolution in mobile phase.> 1.5High resolution, direct analysis, robust and reproducible.Requires a specific chiral column, which can be expensive.
Chiral GC Direct separation of enantiomers on a chiral stationary phase (CSP) in a capillary column.10-20 minutesSimple dissolution in a volatile solvent.> 1.5High efficiency and resolution, fast analysis times.Analyte must be volatile and thermally stable.
¹H NMR with Mosher's Acid Indirect analysis via the formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), which exhibit distinct chemical shifts in the NMR spectrum.5-10 minutes (NMR acquisition) + 1-2 hours (derivatization)Derivatization reaction required to form diastereomers.Not applicable (separation in chemical shift)Provides structural information and can be used to determine absolute configuration.Requires a pure chiral derivatizing agent, potential for kinetic resolution during derivatization.[1][2][3]

Experimental Protocols

Detailed experimental protocols for each method are provided below. These are representative methods and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the direct separation of the enantiomers of 1-Cyclopropylprop-2-yn-1-ol using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample: A solution of 1-Cyclopropylprop-2-yn-1-ol (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Prepare the mobile phase: Hexane/Isopropanol (95:5, v/v).

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Record the chromatogram for at least 20 minutes.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a known standard or by comparison to literature data.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Representative Data:

Enantiomer Retention Time (min) Area
(S)-enantiomer12.515000
(R)-enantiomer14.2285000

Calculation: % ee = [ (285000 - 15000) / (285000 + 15000) ] x 100 = 90%

Chiral Gas Chromatography (GC)

This method is suitable for the volatile and thermally stable 1-Cyclopropylprop-2-yn-1-ol, offering high resolution and fast analysis times.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Hydrodex® β-6TBDM (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

Reagents:

  • Helium or Hydrogen (carrier gas)

  • Sample: A solution of 1-Cyclopropylprop-2-yn-1-ol (approx. 1 mg/mL) in a volatile solvent like dichloromethane.

Procedure:

  • Set the GC system parameters:

    • Injector temperature: 200 °C

    • Detector temperature: 250 °C

    • Oven temperature program: 80 °C (hold 1 min), then ramp to 150 °C at 5 °C/min.

    • Carrier gas flow rate: 1.5 mL/min

    • Split ratio: 50:1

  • Inject 1 µL of the sample solution.

  • Record the chromatogram.

  • Identify the peaks for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% ee) from the peak areas as described for the HPLC method.

Representative Data:

Enantiomer Retention Time (min) Area
(S)-enantiomer10.825000
(R)-enantiomer11.2475000

Calculation: % ee = [ (475000 - 25000) / (475000 + 25000) ] x 100 = 90%

¹H NMR Spectroscopy with Mosher's Acid Derivatization

This indirect method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[1][2][3] These diastereomers are distinguishable by ¹H NMR spectroscopy.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Standard laboratory glassware for chemical reactions.

Reagents:

  • This compound (approx. 5 mg)

  • (R)-(-)-Mosher's acid chloride

  • Pyridine (anhydrous)

  • Deuterated chloroform (CDCl₃)

Procedure:

Part A: Derivatization

  • Dissolve the 1-Cyclopropylprop-2-yn-1-ol sample in anhydrous pyridine (0.5 mL) in a dry NMR tube.

  • Add a slight excess of (R)-(-)-Mosher's acid chloride to the solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • The resulting solution containing the diastereomeric Mosher's esters is used directly for NMR analysis.

Part B: NMR Analysis

  • Acquire a ¹H NMR spectrum of the reaction mixture in CDCl₃.

  • Identify a well-resolved proton signal that is close to the chiral center and shows different chemical shifts for the two diastereomers. The methoxy (-OCH₃) signal of the Mosher's ester is often a good choice.

  • Integrate the corresponding signals for the two diastereomers.

  • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Representative Data:

Diastereomer Proton Signal Chemical Shift (δ, ppm) Integration
(R,R)-ester-OCH₃3.559.5
(S,R)-ester-OCH₃3.520.5

Calculation: % ee = [ (9.5 - 0.5) / (9.5 + 0.5) ] x 100 = 90%

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Inject into HPLC A->B C Separation on Chiral Column B->C D UV Detection C->D E Obtain Chromatogram D->E F Integrate Peaks E->F G Calculate % ee F->G

Caption: Workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation on Chiral Column B->C D FID Detection C->D E Obtain Chromatogram D->E F Integrate Peaks E->F G Calculate % ee F->G

Caption: Workflow for ee determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A React Alcohol with Mosher's Acid Chloride B Acquire 1H NMR Spectrum A->B C Identify Diastereomeric Signals B->C D Integrate Signals C->D E Calculate % ee D->E

Caption: Workflow for ee determination by NMR with Mosher's Acid.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or ¹H NMR spectroscopy with a chiral derivatizing agent. Chiral chromatography methods offer direct and high-resolution separation, with the choice between HPLC and GC largely depending on the analyte's volatility and thermal stability. The NMR method, while indirect and requiring a chemical derivatization step, provides valuable structural information and is a powerful tool for both ee determination and the assignment of absolute configuration. The selection of the most suitable method will be guided by the specific requirements of the research, available instrumentation, and the desired balance between analysis speed, sample preparation complexity, and the nature of the information sought.

References

A Comparative Guide to Chiral HPLC Analysis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing a robust and reliable method for the enantioselective analysis of chiral molecules is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (1R)-1-Cyclopropylprop-2-yn-1-ol, a small propargyl alcohol. Due to the unique structural features of this analyte—specifically the lack of a strong chromophore and its small size—direct analysis can be challenging.[1][2] This guide explores both direct enantioseparation on various chiral stationary phases (CSPs) and indirect methods involving derivatization.

Comparison of Chiral HPLC Strategies

The primary challenge in the chiral separation of 1-Cyclopropylprop-2-yn-1-ol is its weak UV absorbance and the limited interaction points for chiral recognition.[1][2] Two main strategies can be employed: direct separation on a chiral stationary phase (CSP) or an indirect approach via derivatization.

Direct Chiral HPLC: This is often the preferred method due to its simplicity. However, success is highly dependent on the selection of the appropriate CSP and mobile phase. Polysaccharide-based and cyclodextrin-based columns are common starting points for method development.[3]

Indirect Chiral HPLC via Derivatization: This approach involves reacting the alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column.[4] While this method adds a sample preparation step, it can be highly effective when direct methods fail. Another derivatization strategy involves complexation of the alkyne group to a metal, such as cobalt, which can then be resolved on a chiral column.[1][2]

The following table summarizes the key aspects of these approaches.

StrategyPrincipleAdvantagesDisadvantages
Direct Analysis on Polysaccharide CSPs Enantiomers are separated based on differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with a chiral stationary phase derived from cellulose or amylose.[5]Broad applicability, multiple interaction modes, can be used in normal, reversed, and polar organic phases.[3][6]Method development can be time-consuming, requires screening of multiple columns and mobile phases.
Direct Analysis on Cyclodextrin CSPs Separation is achieved through the formation of temporary inclusion complexes between the analyte and the cyclodextrin cavity of the stationary phase.[7][8]Effective for a wide range of compounds, particularly in reversed-phase mode.[9]Requires a good fit between the analyte and the cyclodextrin cavity for effective separation.[3]
Indirect Analysis via Derivatization (Diastereomer Formation) The chiral alcohol is reacted with a chiral acid to form diastereomers, which have different physical properties and can be separated on an achiral column.[4]Can be used when direct methods fail, separation is often easier on achiral columns.Requires a derivatization step which can be time-consuming and may introduce impurities.
Indirect Analysis via Derivatization (Cobalt Complexation) The alkyne moiety is complexed with a cobalt reagent, and the resulting chiral complex is separated on a chiral column.[1]Enhances UV detection and can significantly improve chiral recognition on the CSP.[1]Involves an additional reaction step and the stability of the complex needs to be considered.

Experimental Protocols

Below are generalized experimental protocols for the different chiral HPLC strategies. These should be considered as starting points for method development for this compound.

Protocol 1: Direct Analysis using Polysaccharide-Based CSPs
  • Column Selection:

    • Screen columns such as Chiralpak® IA, IB, IC, or Lux® Cellulose-1, Cellulose-2. These are based on amylose and cellulose derivatives and offer a broad range of selectivities.[5][10][11]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).

    • If separation is not achieved, vary the ratio of the alcohol modifier (e.g., 95:5, 80:20).

    • Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can be added to improve peak shape, although likely not necessary for an alcohol.

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of Water/Acetonitrile (50:50, v/v).

    • Vary the organic modifier and its ratio (e.g., Methanol, different water/organic ratios).

    • Buffers such as ammonium acetate can be added to control the pH and improve reproducibility.[10]

  • General Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

Protocol 2: Indirect Analysis via Diastereomer Formation
  • Derivatization:

    • React racemic 1-Cyclopropylprop-2-yn-1-ol with a chiral derivatizing agent such as (S)-(+)-Mosher's acid chloride or other suitable chiral acids.[4]

    • The reaction is typically carried out in the presence of a base (e.g., pyridine) in an aprotic solvent.

    • After the reaction is complete, quench the reaction and extract the diastereomeric esters.

  • HPLC Analysis:

    • Column: Use a standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV, wavelength determined by the chromophore introduced by the derivatizing agent.

Protocol 3: Indirect Analysis via Cobalt Complexation
  • Complexation Reaction:

    • React the racemic 1-Cyclopropylprop-2-yn-1-ol with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent like dichloromethane.[1][2]

    • The reaction is typically fast and can be monitored by TLC.

  • HPLC Analysis:

    • Column: Screen polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB).

    • Mobile Phase (Normal Phase): Use a mixture of n-Hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV, the cobalt complex will have a strong absorbance at higher wavelengths (e.g., > 250 nm).

Data Presentation

For effective comparison of different methods, experimental data should be systematically tabulated. The following table provides a template for summarizing the results of chiral HPLC method development.

Method IDChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
NP-01Lux Cellulose-1n-Hexane/IPA (90:10)1.025
NP-02Chiralpak IAn-Hexane/EtOH (85:15)1.025
RP-01Chiralpak IBACN/Water (60:40)0.830
RP-02Cyclobond I 2000MeOH/Water (50:50)1.025

Visualizing the Experimental Workflow

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a typical workflow.

Chiral_HPLC_Workflow start Racemic Analyte: (1R/S)-1-Cyclopropylprop-2-yn-1-ol direct_hplc Direct Chiral HPLC start->direct_hplc indirect_hplc Indirect Chiral HPLC (Derivatization) start->indirect_hplc csp_screening CSP Screening (Polysaccharide & Cyclodextrin) direct_hplc->csp_screening derivatization Derivatization Reaction (e.g., Mosher's Acid, Cobalt Complex) indirect_hplc->derivatization mobile_phase_opt Mobile Phase Optimization (Solvent, Ratio, Additives) csp_screening->mobile_phase_opt method_validation Method Validation mobile_phase_opt->method_validation achiral_hplc Achiral HPLC Separation of Diastereomers derivatization->achiral_hplc achiral_hplc->method_validation

Caption: Workflow for Chiral HPLC Method Development.

References

Spectroscopic Comparison of (1R)- and (1S)-1-Cyclopropylprop-2-yn-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemical properties of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the enantiomers (1R)- and (1S)-1-Cyclopropylprop-2-yn-1-ol. Due to the limited availability of published experimental data for these specific enantiomers, this guide presents expected spectroscopic characteristics based on the known properties of their functional groups and the principles of stereoisomerism. It serves as a foundational resource for the characterization of these and similar chiral propargyl alcohols.

The differentiation between enantiomers is critical in drug development, as the physiological effects of a chiral molecule can be highly dependent on its absolute configuration. Spectroscopic techniques are essential tools for this purpose. While techniques like NMR, IR, and Mass Spectrometry provide structural information that is identical for both enantiomers, chiroptical methods such as Circular Dichroism are indispensable for their distinction.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of (1R)- and (1S)-1-Cyclopropylprop-2-yn-1-ol.

Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclopropyl Protons (CH₂) 0.4 - 0.8m-
Cyclopropyl Proton (CH) 1.0 - 1.4m-
Alkynyl Proton (≡C-H) ~2.5d~2.4
Hydroxyl Proton (OH) Variable (broad s)s-
Methine Proton (CH-OH) ~4.2d~2.4

Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon AtomExpected Chemical Shift (δ, ppm)
Cyclopropyl Carbons (CH₂) 0 - 10
Cyclopropyl Carbon (CH) 10 - 20
Methine Carbon (CH-OH) 60 - 70
Alkynyl Carbon (≡C-H) 70 - 80
Alkynyl Carbon (C≡C) 80 - 90

Table 3: Expected Infrared (IR) Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol) 3200 - 3600Strong, Broad
≡C-H Stretch (Alkyne) ~3300Strong, Sharp
C≡C Stretch (Alkyne) 2100 - 2260Weak to Medium
C-H Stretch (Cyclopropane) ~3080Medium
C-O Stretch (Alcohol) 1000 - 1260Strong

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

FragmentExpected m/zNotes
[M]⁺ 96Molecular Ion
[M-H]⁺ 95Loss of a hydrogen atom
[M-OH]⁺ 79Loss of the hydroxyl group
[M-C₃H₅]⁺ 55Loss of the cyclopropyl group
[C₃H₅]⁺ 41Cyclopropyl cation

Table 5: Expected Circular Dichroism (CD) Spectroscopic Data

EnantiomerExpected Cotton Effect
(1R)-1-Cyclopropylprop-2-yn-1-ol Positive or Negative Cotton effect at a specific wavelength
(1S)-1-Cyclopropylprop-2-yn-1-ol Mirror-image Cotton effect of the (1R) enantiomer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS): Mass spectra would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Circular Dichroism (CD) Spectroscopy: CD spectra would be recorded on a dedicated CD spectropolarimeter. The samples of the individual enantiomers would be dissolved in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration. The spectra would be recorded over a wavelength range that covers the electronic transitions of the chromophores, typically from 190 to 400 nm. The results are expressed in terms of molar ellipticity [θ].

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of the two enantiomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison racemic Racemic 1-Cyclopropyl- prop-2-yn-1-ol resolution Chiral Resolution (e.g., HPLC) racemic->resolution enantiomer_R (1R)-1-Cyclopropyl- prop-2-yn-1-ol resolution->enantiomer_R enantiomer_S (1S)-1-Cyclopropyl- prop-2-yn-1-ol resolution->enantiomer_S nmr NMR (¹H, ¹³C) enantiomer_R->nmr ir IR enantiomer_R->ir ms Mass Spec. enantiomer_R->ms cd Circular Dichroism enantiomer_R->cd enantiomer_S->nmr enantiomer_S->ir enantiomer_S->ms enantiomer_S->cd comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison cd->comparison

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

Comparative Analysis of the Biological Activity of (1R)-1-Cyclopropylprop-2-yn-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (1R)-1-Cyclopropylprop-2-yn-1-ol and related compounds incorporating cyclopropyl and propargyl alcohol functionalities. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon published data for analogous structures to infer potential therapeutic applications and guide future research. The information presented herein is intended to serve as a reference for the design and evaluation of novel therapeutic agents.

Overview of Potential Biological Activities

Compounds featuring cyclopropane rings and acetylenic (alkynyl) carbinol moieties are associated with a diverse range of biological activities, including antifungal, neuroprotective, and antitumor effects. The unique structural and electronic properties of these functional groups contribute to their interactions with biological targets.

  • Antifungal Activity: The presence of a cyclopropane ring in various molecules has been linked to antifungal properties. Similarly, certain alkynyl-containing compounds have demonstrated efficacy against fungal pathogens. The combination of these two motifs in this compound suggests a potential for antifungal activity, warranting further investigation against a panel of clinically relevant fungi.

  • Neuroprotective Effects: Propargylamine derivatives are a well-established class of neuroprotective agents, with some acting as monoamine oxidase-B (MAO-B) inhibitors.[1] The propargyl group is a key pharmacophore in these molecules. While this compound is a propargyl alcohol, not a propargylamine, the presence of the propargyl moiety suggests that it and its analogs could be explored for neuroprotective potential. The mechanism of action for many neuroprotective compounds involves the mitigation of oxidative stress.[2]

  • Antitumor Activity: Several classes of alkynes and cyclopropane-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. Some of the most potent antitumor drugs, such as calicheamicin, are ene-diynes that generate reactive radical intermediates to damage the DNA of tumor cells.[3] While this compound is a simpler alkyne, the triple bond presents a site for potential metabolic activation or interaction with cellular targets.

Comparative Data on Analogous Compounds

Antifungal Activity of Analogs
Compound/Analog ClassFungal Strain(s)Activity (MIC/IC50)Reference(s)
Nicotinamide DerivativesCandida albicans SC5314MIC: 0.25 µg/mL (for compound 16g)[4]
Carabrone Hydrazone DerivativesBotrytis cinereaIC50: 4.83 - 7.81 µg/mL (for compounds 6d-f)[5]
Spirotryprostatin A DerivativesHelminthosporium maydisMIC: 8–32 µg/mL (for compound 4d)[6]
1-Aryl-2-dimethylaminomethyl-2-propen-1-one HydrochloridesVarious FungiMore potent than Amphotericin B against some fungi[7][8]
Neuroprotective Activity of Analogs
Compound/Analog ClassCell Line/ModelActivityReference(s)
Chiral N-Propargyl-1,2-amino Alcohol DerivativesSH-SY5Y cellsNeuroprotective at sub-micromolar concentrations[2]
Perillyl alcoholICV-STZ induced dementia in ratsAttenuated behavioral and biochemical abnormalities[9]
Antitumor Activity of Analogs
Compound/Analog ClassCancer Cell Line(s)Activity (IC50)Reference(s)
Arylpropyl SulfonamidesPC-3 (prostate), HL-60 (leukemia)IC50: 20.7 - 33.1 µM[10]
Benzo[a]carbazolesMDA-MB-231 (breast), A549 (lung)IC50: 40 - 100 µM[11]
Hybrid Compounds 1 & 2HTB-26 (breast), PC-3 (pancreatic), HepG2 (hepatocellular carcinoma)IC50: 10 - 50 µM[12]
Heteroaryl AlkynesKITD816V mutant cellsGI50: 0.7 nmol/L (for compound 54)[13]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its analogs.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for screening the antifungal activity of novel compounds.

1. Fungal Strain Preparation:

  • Culture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida species) at 35°C for 24-48 hours.
  • Prepare a fungal inoculum by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

2. Compound Preparation and Serial Dilution:

  • Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
  • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (no compound).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Cell Viability Assay for Neuroprotective and Antitumor Activity (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. It can be adapted to measure both the cytotoxic effects of a compound on cancer cells and its protective effects on neuronal cells against a toxic stimulus.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies, or various cancer cell lines for antitumor studies) in appropriate culture medium and conditions.
  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • For Antitumor Activity: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
  • For Neuroprotective Activity: Pre-treat the cells with the test compound for a defined period before inducing toxicity with a neurotoxic agent (e.g., rotenone, oligomycin A).

3. MTT Incubation:

  • After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control. For antitumor activity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined. For neuroprotective activity, the percentage of protection against the toxic stimulus is calculated.

Potential Signaling Pathways and Experimental Workflows

The biological effects of small molecules are often mediated through their interaction with specific cellular signaling pathways. Based on the activities of related compounds, the following pathways may be relevant to the action of this compound and its analogs.

Antitumor Activity Signaling

Alkynyl carbinols have been implicated in the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells.

Antitumor_Signaling Alkynyl_Carbinol This compound Analog Bioactivation Cellular Bioactivation Alkynyl_Carbinol->Bioactivation Reactive_Intermediate Reactive Electrophilic Intermediate Bioactivation->Reactive_Intermediate Protein_Modification Covalent Modification of Cellular Proteins Reactive_Intermediate->Protein_Modification ER_Stress Endoplasmic Reticulum (ER) Stress Protein_Modification->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Proposed antitumor signaling pathway for alkynyl carbinols.

Neuroprotective Activity Signaling

A common mechanism for neuroprotection by various natural and synthetic compounds involves the mitigation of oxidative stress and the activation of pro-survival signaling pathways.

Neuroprotective_Signaling cluster_protection Protective Mechanisms Neurotoxin Neurotoxin Oxidative_Stress Oxidative Stress (ROS Production) Neurotoxin->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Compound This compound Analog Antioxidant_Effect Antioxidant Effect Compound->Antioxidant_Effect Survival_Pathways Activation of Pro-Survival Pathways (e.g., PI3K/Akt) Compound->Survival_Pathways Neuroprotection Neuroprotection Survival_Pathways->Neuronal_Damage

Caption: General neuroprotective mechanisms against oxidative stress.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the initial screening and evaluation of the biological activities of this compound and its analogs.

Experimental_Workflow Start Compound Synthesis & Characterization Primary_Screening Primary Screening Start->Primary_Screening Antifungal_Assay Antifungal Assay (Broth Microdilution) Primary_Screening->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT on Cancer Cells) Primary_Screening->Cytotoxicity_Assay Neuroprotection_Assay Neuroprotection Assay (MTT with Neurotoxin) Primary_Screening->Neuroprotection_Assay Hit_Identification Hit Identification Antifungal_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Neuroprotection_Assay->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Active Compounds Dose_Response Dose-Response Studies Secondary_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for screening biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in publicly accessible literature, the analysis of its structural motifs and comparison with analogous compounds suggest that it is a promising candidate for investigation as an antifungal, neuroprotective, and/or antitumor agent. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the systematic evaluation of this and related molecules. Further research, including in vitro screening and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the enantioselective synthesis of (1R)-1-cyclopropylprop-2-yn-1-ol, a chiral propargyl alcohol with significant potential as a building block in medicinal chemistry and materials science. The synthesis of this molecule in high enantiopurity is crucial for its application in the development of novel therapeutics and functional materials. This document summarizes the performance of prominent catalytic systems, provides detailed experimental protocols for leading methods, and visualizes key reaction pathways.

The primary route to this compound is the enantioselective addition of an acetylene nucleophile to cyclopropanecarboxaldehyde. The success of this transformation hinges on the choice of a suitable chiral catalyst that can effectively control the stereochemical outcome of the reaction. This guide focuses on a comparison of metal-based catalysts that have shown high efficacy in the asymmetric alkynylation of aldehydes.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the enantioselective alkynylation of aldehydes, with a focus on substrates analogous to cyclopropanecarboxaldehyde. Direct comparative studies on cyclopropanecarboxaldehyde are limited; therefore, data for other aliphatic aldehydes are included to provide a broader context of catalyst efficacy.

Catalyst SystemChiral LigandAldehydeAlkyneSolventTemp (°C)Yield (%)ee (%)Reference
Zinc-Based Catalysts
Zn(OTf)₂(+)-N-MethylephedrineIsobutyraldehydePhenylacetyleneToluene608598[1][2]
Zn(OTf)₂(1S,2S)-LigandIsobutyraldehydePhenylacetyleneTolueneRT>9998[3][4]
Et₂Zn(S,S)-ProPhenolBenzaldehydeTMS-acetyleneToluene237485
Titanium-Based Catalysts
Ti(OiPr)₄(R)-BINOLCyclohexanecarboxaldehydePhenylacetyleneTolueneRT9596
Ti(OiPr)₄(R)-H₈BINOLBenzaldehyde1-HexyneTolueneRT9294
Copper-Based Catalysts
CuBr(S)-QuinoxPTetrahydroisoquinolinePhenylacetyleneTHF08592

*Note: (1S,2S)-Ligand refers to (1S,2S)-2-N,N-dimethylamino-1-(p-nitrophenyl)-3-(t-butyldimethylsilyloxy)propane-1-ol. Data for analogous aliphatic aldehydes are presented to infer potential performance for cyclopropanecarboxaldehyde. RT = Room Temperature.

Experimental Protocols

Zinc-Catalyzed Enantioselective Alkynylation using (+)-N-Methylephedrine

This protocol is adapted from the procedure described by Carreira and co-workers and is a widely used method for the catalytic enantioselective addition of terminal alkynes to aldehydes.[1][2][5][6]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Cyclopropanecarboxaldehyde

  • Phenylacetylene (or other terminal alkyne)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (20 mol%) and (+)-N-methylephedrine (22 mol%).

  • Add anhydrous toluene to dissolve the solids.

  • To this solution, add triethylamine (50 mol%).

  • Add the terminal alkyne (1.2 equivalents) to the reaction mixture.

  • Finally, add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at 60 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Titanium-Catalyzed Enantioselective Alkynylation using (R)-BINOL

This protocol is based on the method developed by Pu and Chan for the titanium-catalyzed asymmetric alkynylation of aldehydes.[1]

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Diethylzinc (Et₂Zn) in hexanes

  • Cyclopropanecarboxaldehyde

  • Phenylacetylene (or other terminal alkyne)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the terminal alkyne (1.1 equivalents) in anhydrous toluene.

  • Add diethylzinc (1.1 equivalents of a 1.0 M solution in hexanes) dropwise at 0 °C. The mixture is then stirred at room temperature for 30 minutes to form the zinc acetylide.

  • In a separate flame-dried Schlenk flask, prepare the catalyst by dissolving (R)-BINOL (20 mol%) in anhydrous toluene.

  • Add Ti(OiPr)₄ (20 mol%) to the (R)-BINOL solution and stir the mixture at room temperature for 30 minutes.

  • Cool the catalyst solution to 0 °C and add the solution of the zinc acetylide prepared in step 2.

  • Add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Visualizations of Reaction Mechanisms and Workflows

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical experimental workflow for the screening and comparison of different catalysts for the synthesis of this compound.

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis and Comparison p1 Prepare Catalyst Systems (e.g., Zn(OTf)2 + Ligand, Ti(OiPr)4 + Ligand) r1 Reaction Vessel 1 (Catalyst A) p1->r1 Add Catalyst r2 Reaction Vessel 2 (Catalyst B) p1->r2 Add Catalyst r3 Reaction Vessel 3 (Catalyst C) p1->r3 Add Catalyst p2 Prepare Substrate Solution (Cyclopropanecarboxaldehyde in Toluene) p2->r1 Add Aldehyde p2->r2 Add Aldehyde p2->r3 Add Aldehyde p3 Prepare Alkyne Solution (e.g., Phenylacetylene in Toluene) p3->r1 Add Alkyne p3->r2 Add Alkyne p3->r3 Add Alkyne a1 Reaction Quenching and Workup r1->a1 After Reaction Time r2->a1 After Reaction Time r3->a1 After Reaction Time a2 Purification (Column Chromatography) a1->a2 a3 Characterization (NMR, MS) a2->a3 a4 Performance Evaluation (Yield, ee% via Chiral HPLC) a2->a4 a5 Data Comparison and Catalyst Selection a3->a5 a4->a5

Caption: A generalized workflow for the comparative study of catalysts.

Proposed Catalytic Cycle for Zinc-Catalyzed Alkynylation

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of a terminal alkyne to an aldehyde catalyzed by a zinc-amino alcohol complex, based on Noyori's model.[1]

catalytic_cycle A Active Catalyst [Zn(L*)-Alkyne] B Aldehyde Coordination A->B Aldehyde Binding C Transition State B->C Alkynyl Transfer D Product Formation and Catalyst Regeneration C->D C-C Bond Formation D->A Ligand Exchange product Chiral Propargyl Alcohol D->product reactants R-CHO + R'-C≡CH + Zn(II) + L* reactants->A Catalyst Formation

Caption: Proposed catalytic cycle for the Zn-amino alcohol catalyzed reaction.

References

A Comparative Guide to the Conformational Landscape of (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational preferences of (1R)-1-Cyclopropylprop-2-yn-1-ol, a chiral molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental or computational data for this specific molecule in the current literature, this guide leverages data from structurally analogous compounds to infer its conformational behavior. The comparison focuses on the interplay of steric and electronic effects of the cyclopropyl and alkynyl groups on the rotational energy landscape around the C1-C(cyclopropyl) and C1-C(alkynyl) bonds.

Computational Conformational Analysis Workflow

The conformational analysis of flexible molecules like this compound is typically performed using computational methods. A general workflow for such a study is outlined below.

Conformational Analysis Workflow Computational Conformational Analysis Workflow A Initial Structure Generation (e.g., from 2D sketch) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) A->B Initial Geometries C Clustering of Low-Energy Conformers B->C Set of Conformers D Density Functional Theory (DFT) Geometry Optimization (e.g., B3LYP/6-31G*) C->D Unique Low-Energy Conformers E Frequency Calculation (Thermodynamic Properties) D->E Optimized Structures F Single-Point Energy Refinement (Higher Level of Theory, e.g., CCSD(T)) D->F Refined Geometries G Analysis of Results (Dihedral Angles, Relative Energies, Rotational Barriers) E->G Thermodynamic Data F->G Accurate Energies

Safety Operating Guide

Personal protective equipment for handling (1R)-1-Cyclopropylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (1R)-1-Cyclopropylprop-2-yn-1-ol was not publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, propargyl alcohol, and related chemical structures. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazards associated with propargyl alcohol, a comprehensive PPE protocol is necessary to minimize exposure.[1][2][3]

Protection TypeRecommended Equipment
Eye and Face Protection Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a potential for splashing.[1]
Hand Protection Chemical-resistant gloves. It is recommended to consult with safety equipment suppliers for the most protective glove material for your specific operations.[1]
Skin and Body Protection A chemical-resistant apron or coveralls should be worn to prevent skin contact. All protective clothing should be clean and put on before work begins.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded, a NIOSH-approved respirator should be used.[3] For exposures potentially exceeding 1 ppm, a supplied-air respirator with a full facepiece is recommended.[1]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and direct sunlight.[1][3]

  • Store in a designated flammables area, and if possible, in a refrigerator designed for flammable materials.[3]

  • Incompatible with strong oxidizing agents and strong acids.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring the material to prevent static discharge.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not ingest or inhale.[3]

  • An eyewash station and safety shower must be readily accessible in the work area.[3]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[3]

  • Ventilate the area.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Place the absorbed material into a suitable, labeled container for disposal.[3]

  • Use a spark-proof tool for cleanup.[3]

  • Wear the appropriate PPE as outlined above during the cleanup process.

4. Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.[3]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handle_transfer Transfer Compound Using Grounded Equipment prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Eyes/Skin) handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.